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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1H-indol-3-amine hydrochloride for Medicinal Chemistry

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds significant weight. The journe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds significant weight. The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, many of which are dictated by its fundamental physicochemical properties.[1][2] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), which in turn determine its efficacy and safety profile.[3][4] This guide provides an in-depth technical overview of the essential physicochemical characterization of 6-Fluoro-1H-indol-3-amine hydrochloride, a novel compound with potential therapeutic applications. By understanding and optimizing these properties, researchers can significantly enhance the likelihood of clinical success.[5]

This document is structured to provide not only the theoretical underpinnings of key physicochemical parameters but also actionable, field-proven experimental protocols for their determination. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Chemical Identity of 6-Fluoro-1H-indol-3-amine hydrochloride

A foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

Molecular Structure:

Figure 1: Chemical structure of 6-Fluoro-1H-indol-3-amine hydrochloride.

PropertyValue
Molecular Formula C₈H₈FN₃ · HCl
Molecular Weight 201.62 g/mol
CAS Number Not available

Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount property as it directly influences a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration.[6] Poor solubility can lead to low and erratic bioavailability, hindering clinical development.[7]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for preformulation studies.[8]

Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of 6-Fluoro-1H-indol-3-amine hydrochloride to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Analyze the remaining solid by X-ray powder diffraction (XRPD) to ensure the compound has not undergone any phase transitions during the experiment.[9]

G A Excess Compound + Buffer B Equilibrate (24-48h) Constant Temperature A->B C Centrifuge (Separate Solid & Supernatant) B->C D Quantify Supernatant (HPLC) C->D Liquid Phase E Analyze Solid (XRPD) C->E Solid Phase F Determine Solubility D->F E->F

Figure 2: Workflow for Thermodynamic Solubility Determination.

Medicinal Chemistry Implications of Solubility

The hydrochloride salt form of the molecule is intended to enhance aqueous solubility compared to the free base. The pH-dependent solubility profile will be crucial in predicting its absorption in different segments of the gastrointestinal tract.

pHExpected SolubilityRationale
2.0 (Stomach) HighThe amine group will be fully protonated, favoring solubility.
4.5 (Duodenum) Moderate to HighThe amine group will still be predominantly protonated.
6.8 (Jejunum/Ileum) ModerateApproaching the pKa of the amine, solubility may decrease.
7.4 (Blood) LowerA higher proportion of the less soluble free base will be present.

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[2] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP measures the partitioning of the neutral form of a molecule between an organic solvent (typically n-octanol) and water.[10]

  • LogD is the partition coefficient at a specific pH and accounts for both the neutral and ionized forms of the molecule.[11][12] For an ionizable compound like 6-Fluoro-1H-indol-3-amine hydrochloride, LogD is the more physiologically relevant parameter.[13]

Experimental Determination of LogD

Protocol: Shake-Flask Method

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer at the desired pH (typically pH 7.4). Pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Compound Addition: Dissolve a known amount of 6-Fluoro-1H-indol-3-amine hydrochloride in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare n-octanol & aqueous buffer (pH 7.4) B Pre-saturate phases A->B C Dissolve compound in aqueous phase B->C D Add n-octanol & shake C->D E Centrifuge to separate phases D->E F Quantify [Compound] in both phases (HPLC) E->F G Calculate LogD F->G

Figure 3: Experimental Workflow for LogD Determination.

Medicinal Chemistry Implications of Lipophilicity

An optimal LogD value is crucial for oral bioavailability. A LogD that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and increased metabolic clearance. For CNS-targeting drugs, a LogP value around 2 is often considered ideal for crossing the blood-brain barrier.[13]

ParameterExpected RangeSignificance
cLogP (calculated) 1.5 - 2.5Provides an initial estimate of lipophilicity.
LogD at pH 7.4 0.5 - 1.5Reflects the balance between the neutral and protonated forms at physiological pH.

Ionization Constant (pKa): Understanding the Charge State

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form.[14] For 6-Fluoro-1H-indol-3-amine hydrochloride, the pKa of the primary amine is a critical parameter as it dictates the charge state of the molecule at different physiological pH values, which in turn influences its solubility, permeability, and target binding.[4][15]

Experimental Determination of pKa

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of 6-Fluoro-1H-indol-3-amine hydrochloride in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For more accurate results, specialized software can be used to analyze the titration data.

Medicinal Chemistry Implications of pKa

The pKa of the primary amine in 6-Fluoro-1H-indol-3-amine hydrochloride is expected to be in the range of 8.5-9.5. This means that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, charged form. This has several implications:

  • Solubility: The charged form will contribute to higher aqueous solubility.

  • Permeability: The charged form will have lower passive permeability across cell membranes compared to the neutral form.

  • Target Binding: If the target interaction involves a charge-charge interaction, the protonated state will be crucial for binding affinity.

Solid-State Characterization: Ensuring Stability and Consistency

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, manufacturability, and bioavailability.[7][9][16] It is essential to characterize the solid form of 6-Fluoro-1H-indol-3-amine hydrochloride to identify its crystalline form (polymorphism) and assess its physical and chemical stability.[17]

Key Solid-State Characterization Techniques
  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline form and can be used to identify polymorphs.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, glass transitions, and polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, used to assess thermal stability and the presence of solvates or hydrates.

  • Dynamic Vapor Sorption (DVS): Measures the uptake and loss of water vapor by a sample, providing information on its hygroscopicity.

G API 6-Fluoro-1H-indol-3-amine HCl XRPD XRPD (Crystallinity & Polymorphism) API->XRPD DSC DSC (Melting Point & Transitions) API->DSC TGA TGA (Thermal Stability & Solvation) API->TGA DVS DVS (Hygroscopicity) API->DVS

Figure 4: Core Techniques for Solid-State Characterization.

Medicinal Chemistry Implications of Solid-State Properties
  • Polymorphism: Different polymorphs can have different solubilities and dissolution rates, which can impact bioavailability.[7] It is crucial to identify and control the most stable polymorphic form.

  • Hygroscopicity: A highly hygroscopic compound can be difficult to handle and formulate, and may have stability issues.

  • Melting Point: A sharp melting point is indicative of a pure, crystalline solid.

PropertyTechniqueExpected ResultImportance
Crystallinity XRPDA well-defined diffraction patternConfirms a crystalline solid, which is generally more stable than an amorphous form.
Melting Point DSCA sharp endothermIndicates the purity and identity of the crystalline form.
Hygroscopicity DVSLow water uptakeDesirable for ease of handling, formulation, and stability.

Conclusion

The comprehensive physicochemical characterization of 6-Fluoro-1H-indol-3-amine hydrochloride is a critical and indispensable step in its development as a potential therapeutic agent. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for generating the necessary data to understand its ADME properties and to make informed decisions throughout the drug discovery and development process. By systematically evaluating its solubility, lipophilicity, ionization, and solid-state properties, researchers can optimize its formulation, predict its in vivo behavior, and ultimately increase its chances of becoming a successful drug.

References

  • Medicinal Chemistry - Fiveable. (2025, August 15).
  • API: solid state robust characterization in key to cut costs and time! - AlfatestLab. (n.d.).
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
  • Drug Substance Solid State Characterization | Agno Pharmaceuticals. (n.d.).
  • What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10).
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Particle Size Distribution - GBMSA. (n.d.).
  • Solid-State Analysis of Active Pharmaceutical Ingredients - Malvern Panalytical. (n.d.).
  • Solid State Characterisation: Precision Pharmaceutical - Solitek Pharma. (n.d.).
  • Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. (2021, September 10).
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article) - rajournals. (2015, February 19).
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed. (2025, November 25).
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC. (2022, October 1).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.).
  • Prediction of pKa values of small molecules via graph neural networks - reposiTUm. (n.d.).
  • LogD/LogP - Enamine. (n.d.).
  • physicochemical property of drug molecules with respect to drug actions - JBINO. (2014, June 15).
  • Physicochemical Analysis and Its Importance in Medications - Netpharmalab. (2025, August 4).
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
  • Introduction to log P and log D measurement using PionT3 - Pion Inc. (2024, January 16).
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • Predicting the pKa of Small Molecules | Bentham Science Publishers. (2011, June 1).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Machine learning methods for pKa prediction of small molecules: Advances and challenges | Request PDF - ResearchGate. (n.d.).
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).
  • LogP vs LogD - What is the Difference? - ACD/Labs. (2024, July 11).

Sources

Exploratory

Chemical Structure Analysis and Synthetic Utility of 6-Fluoro-1H-indol-3-amine Hydrochloride in Targeted Therapeutics

Executive Summary 6-Fluoro-1H-indol-3-amine hydrochloride is a highly specialized fluorinated indole derivative that serves as a critical building block in modern medicinal chemistry. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-1H-indol-3-amine hydrochloride is a highly specialized fluorinated indole derivative that serves as a critical building block in modern medicinal chemistry. As a Senior Application Scientist, I frequently leverage this scaffold to design targeted therapeutics, particularly in the realm of immunology and oncology. Its unique electronic properties, imparted by the C6 fluorine atom, make it an invaluable precursor for developing potent antagonists for the Stimulator of Interferon Genes (STING) pathway[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in drug development, and a field-proven, self-validating synthetic protocol for its derivatization.

Section 1: Physicochemical Profiling & Structural Analysis

The incorporation of a fluorine atom at the 6-position of the indole ring fundamentally alters the molecule's physicochemical profile. Fluorine's high electronegativity exerts a strong inductive effect (-I), which lowers the pKa of the indole NH, thereby modulating its hydrogen-bonding capacity. Furthermore, the carbon-fluorine bond enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that specific site, a common liability in non-fluorinated indoles.

To facilitate easy comparison for formulation and synthetic planning, the core quantitative data for this compound is summarized below.

Table 1: Physicochemical and Structural Data
PropertyValueScientific Implication
Chemical Name 6-Fluoro-1H-indol-3-amine hydrochlorideSalt form ensures stability against auto-oxidation of the electron-rich 3-amino group.
Molecular Formula C8H8ClFN2Free base formula is C8H7FN2.
Molecular Weight 186.61 g/mol Low molecular weight allows for extensive downstream derivatization while maintaining favorable ligand efficiency.
SMILES String NC1=CNC2=C1C(F)=CC=C2.[H]ClUseful for in silico docking and cheminformatics modeling.
Storage Conditions Inert atmosphere, < -20°C, darkPrevents ambient photo-oxidation and degradation of the primary amine.

Section 2: Mechanistic Role in Drug Development (STING Pathway)

A prominent application of 6-fluoro-1H-indol-3-amine derivatives is in the synthesis of [1]. The STING pathway is pivotal in mediating the recognition of cytosolic DNA. Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus, recruiting the TBK1 and IRF3 complex to induce Type I interferons[1]. Overactivation of this pathway is implicated in severe autoimmune diseases, such as STING-associated vasculopathy with onset in infancy (SAVI) and systemic lupus erythematosus.

Derivatives synthesized from 6-fluoro-1H-indol-3-amine hydrochloride—specifically oxalamide analogs—act as potent inhibitors of this pathway[1]. The fluorinated indole core provides optimal lipophilic efficiency and occupies critical hydrophobic pockets within the STING protein, preventing the active conformational shift required for downstream signaling.

STING_Pathway A Cytosolic dsDNA B cGAS Activation (cGAMP Synthesis) A->B C STING Protein (ER) B->C cGAMP Binding D Translocation to Golgi C->D E TBK1 / IRF3 Complex D->E F Type I Interferon Release E->F G 6-Fluoroindole-based Oxalamide Antagonist G->C Competitive Inhibition

Caption: STING signaling cascade and the inhibitory intervention point of 6-fluoroindole derivatives.

Section 3: Synthetic Methodology & Protocol

To utilize 6-fluoro-1H-indol-3-amine hydrochloride in drug discovery, it is frequently derivatized into oxalamides. The following protocol details the synthesis of methyl [(6-fluoro-1H-indol-3-yl)carbamoyl]formate , a critical intermediate[1].

Causality in Experimental Design:
  • Triethylamine (TEA) Addition: The starting material is a hydrochloride salt. TEA is strictly required to neutralize the HCl, liberating the nucleophilic free amine to attack the electrophilic acyl chloride.

  • Temperature Control (0°C): Acylation with methyl oxalyl chloride is highly exothermic and kinetically rapid. Maintaining 0°C provides thermodynamic control, preventing over-acylation (e.g., di-acylation at the amine) and minimizing degradation of the electron-rich indole core.

  • THF Solvent: Anhydrous Tetrahydrofuran (THF) provides excellent solubility for both the amine free base and the acyl chloride while remaining chemically inert under these conditions.

Protocol: Synthesis of Methyl[(6-fluoro-1H-indol-3-yl)carbamoyl]formate

This protocol is designed as a self-validating system , ensuring that each step is analytically confirmed before progression.

  • Preparation: Charge a flame-dried round-bottom flask with 6-Fluoro-1H-indol-3-amine hydrochloride (434.2 mg, 2.3 mmol, 1.0 equiv.) and anhydrous THF (20 mL)[1].

  • Neutralization: Add Triethylamine (0.3 mL, 2.3 mmol, 1.0 equiv.) dropwise to the suspension. Stir for 10 minutes to ensure complete liberation of the free base[1].

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.

  • Acylation: Add methyl oxalyl chloride (0.2 mL, 2.3 mmol, 1.0 equiv.) dropwise over 15 minutes, maintaining the solution at 0°C[1].

  • Propagation & In-Process Control: Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexanes system. The complete disappearance of the highly polar baseline amine spot validates the total consumption of the starting material.

  • Quenching: Add methanol (MeOH) dropwise to quench any unreacted methyl oxalyl chloride[1]. This prevents downstream side reactions during the concentration phase.

  • Isolation: Concentrate the mixture under vacuum, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography. Validate the final product mass via LC-MS ([M+H]+ expected peak).

Synthetic_Workflow A 6-Fluoro-1H-indol-3-amine HCl + TEA in Anhydrous THF B Cool to 0°C (Thermodynamic Control) A->B C Dropwise Addition: Methyl Oxalyl Chloride B->C D Stir 2h at 25°C (In-process TLC Check) C->D E MeOH Quench & Chromatographic Isolation D->E

Caption: Step-by-step synthetic workflow for the oxalamide derivatization of 6-fluoro-1H-indol-3-amine.

Section 4: Analytical Characterization Standards

Rigorous analytical characterization is required to confirm the structural integrity of the synthesized 6-fluoroindole compounds[1].

  • ¹H NMR Spectroscopy: The presence of the fluorine atom at C6 induces characteristic scalar coupling (J-coupling) with adjacent protons (H5 and H7). The H7 proton typically appears as a distinct doublet of doublets (dd) due to ortho-coupling with H5 and strong heteronuclear coupling with the ¹⁹F nucleus.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) is utilized to confirm the exact mass. For the intermediate methyl[(6-fluoro-1H-indol-3-yl)carbamoyl]formate, the [M+H]+ peak must be monitored to validate successful acylation.

  • Infrared (IR) Spectroscopy: IR is critical for confirming the presence of the newly formed amide and ester carbonyls (strong sharp bands around 1650-1750 cm⁻¹) and the N-H stretch of the indole ring (~3300 cm⁻¹).

References

  • Title: US20230021448A1 - Compounds and compositions for treating conditions associated with sting activity Source: Google Patents URL

Sources

Foundational

The Fluorine Effect in Indole-3-Amines: A Technical Guide to Modulating Stability and Bioactivity

Executive Summary The indole-3-amine (tryptamine) scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural backbone for endogenous neurotransmitters (serotonin) and a vast array of synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-3-amine (tryptamine) scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural backbone for endogenous neurotransmitters (serotonin) and a vast array of synthetic neurotherapeutics. However, classical tryptamines often suffer from rapid metabolic degradation and off-target liabilities. The strategic incorporation of fluorine—a technique leveraging extreme electronegativity and precise steric mimicry—has emerged as a transformative tool in tryptamine drug design. This whitepaper dissects the physicochemical causality, pharmacokinetic (PK) resilience, and pharmacodynamic (PD) reprogramming induced by fluorine substitution, providing actionable, self-validating protocols for researchers developing next-generation neurotherapeutics.

The Physicochemical Mechanics of Fluorination

To understand why fluorine dramatically alters indole-3-amine behavior, one must look beyond its simple classification as a halogen. The "fluorine effect" is driven by a unique convergence of atomic properties[1]:

  • Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This allows for isosteric replacement without introducing significant steric bulk that might clash with tight receptor binding pockets.

  • Electronic Disruption: As the most electronegative element, fluorine exerts a profound electron-withdrawing inductive effect (-I). In the context of an indole ring, this pulls electron density away from the

    
    -system.
    
  • Modulation of Amine Basicity: The inductive pull of a fluorine atom on the indole ring propagates through the

    
    -bond framework. This subtly lowers the 
    
    
    
    of the distant aliphatic tertiary amine. At physiological pH (7.4), a lower
    
    
    increases the molar fraction of the un-ionized free base, thereby exponentially increasing passive lipoidal diffusion across the Blood-Brain Barrier (BBB).

Metabolic Shielding: Engineering Pharmacokinetic Resilience

A primary bottleneck in the clinical translation of indole-3-amines is their susceptibility to rapid first-pass metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2, target electron-rich aromatic rings for oxidation. For dialkyltryptamines like N,N-diethyltryptamine (DET), the C6 position of the indole ring is a notorious metabolic "soft spot," leading to rapid 6-hydroxylation and subsequent phase II glucuronidation[2].

The Causality of the Shield: Substituting the C6 hydrogen with fluorine effectively neutralizes this liability. The C-F bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol compared to ~98 kcal/mol for C-H), making homolytic cleavage or oxygen insertion by the high-valent iron-oxo species in the CYP active site thermodynamically unfavorable[1]. Furthermore, the electron-withdrawing nature of fluorine deactivates the adjacent aromatic carbons toward electrophilic attack.

G DET N,N-Diethyltryptamine (DET) CYP CYP450 Oxidation (High-valent Fe-O) DET->CYP Susceptible C-H bond OH_DET 6-Hydroxy-DET (Rapid Clearance) CYP->OH_DET 6-Hydroxylation FDET 6-Fluoro-DET (6-F-DET) Block Steric & Electronic Shielding at C6 FDET->Block Strong C-F bond Stable Prolonged Half-Life (Shifted Metabolism) Block->Stable Metabolic Diversion

Caption: Divergent metabolic pathways of DET vs. 6-F-DET illustrating CYP450 shielding.

Pharmacodynamic Reprogramming: Tuning Receptor Efficacy

Fluorine substitution does not merely protect the molecule; it actively reprograms its pharmacological profile by altering the conformational ensemble of the ligand-receptor complex.

Diverting 5-HT2A: The Case of Non-Hallucinogenic Psychoplastogens

Classical tryptamines (e.g., psilocin, DET) are potent


 receptor agonists that trigger profound hallucinogenic responses. However, introducing a fluorine at the 6-position completely alters this paradigm. 6-Fluoro-N,N-diethyltryptamine (6-F-DET) retains affinity for the 

receptor but acts as a partial agonist with biased signaling[3].

Because the fluorinated indole ring has a distinct electrostatic potential surface, it alters


 stacking and edge-to-face interactions with key aromatic residues (e.g., Phe340) in the 

orthosteric pocket. Consequently, 6-F-DET fails to cross the efficacy threshold required to activate the specific intracellular cascades (such as robust

-arrestin2 recruitment or specific transcriptomic changes) that induce the head-twitch response in rodents and psychedelia in humans[3][4]. This makes 6-F-DET a critical scaffold for developing non-hallucinogenic neurotherapeutics.

G Receptor 5-HT2A Receptor Activation Gq Gq Protein Pathway (Phospholipase C) Receptor->Gq Agonism Arrestin β-Arrestin2 Recruitment Receptor->Arrestin Biased Agonism Agonist_Classic Classic Tryptamine (e.g., DET) Agonist_Classic->Receptor Result_Psych Hallucinogenic Response Agonist_Classic->Result_Psych Agonist_Fluoro 6-Fluoro Tryptamine (e.g., 6-F-DET) Agonist_Fluoro->Receptor Result_Neuro Neuroplasticity (Non-Hallucinogenic) Agonist_Fluoro->Result_Neuro Gq->Result_Psych High Efficacy Gq->Result_Neuro Partial Efficacy Arrestin->Result_Psych

Caption: 5-HT2A signaling divergence showing how 6-fluorination ablates hallucinogenic efficacy.

Enhancing 5-HT1A Affinity

Conversely, fluorination at the C4 position can dramatically enhance target affinity. For instance, the synthesis of 1-(4-fluoro-5-methoxyindol-3-yl)pyrrolidine yielded a highly potent


 receptor agonist[5]. The C4 fluorine likely locks the adjacent 5-methoxy group into a bioactive, coplanar conformation via stereoelectronic repulsion, pre-organizing the molecule for optimal receptor binding.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and pharmacological shifts induced by fluorine substitution in the diethyltryptamine scaffold.

ParameterN,N-Diethyltryptamine (DET)6-Fluoro-DET (6-F-DET)Causality / Mechanism
Primary Metabolism Rapid 6-HydroxylationN-Dealkylation (Slower)C-F bond blocks CYP450 oxygen insertion at C6.
Amine

(Est.)
~ 9.8~ 9.5Inductive (-I) withdrawal by fluorine lowers basicity.
Lipophilicity (LogP) ~ 2.1~ 2.4Increased hydrophobicity enhances BBB penetration.

Affinity
High (Full Agonist)High (Partial Agonist)Altered electrostatic interactions in the binding pocket.
In Vivo Profile HallucinogenicNon-HallucinogenicSub-threshold Gq/

-arrestin efficacy prevents psychedelia.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems with built-in analytical controls.

Protocol A: Synthesis of Fluorinated Indole-3-amines (Speeter-Anthony Method)

Rationale: This method prevents over-alkylation and provides high yields of tertiary tryptamines.

  • Acylation: Dissolve 6-fluoroindole (1.0 eq) in anhydrous diethyl ether at 0°C under inert

    
     atmosphere. Dropwise add oxalyl chloride (1.2 eq). Stir for 2 hours. The intermediate 6-fluoroindole-3-glyoxyl chloride will precipitate.
    
  • Amidation: Filter the precipitate and resuspend in anhydrous THF at 0°C. Slowly add diethylamine (2.5 eq). Stir for 4 hours at room temperature. Quench with water, extract with EtOAc, and concentrate to yield the glyoxamide.

  • Reduction: Suspend

    
     (3.0 eq) in anhydrous THF at 0°C. Dropwise add the glyoxamide dissolved in THF. Reflux for 12 hours.
    
  • Workup (Self-Validation): Perform a Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Extract the free base. Validate purity via
    
    
    and
    
    
    NMR (look for the characteristic fluorine multiplet at ~
    
    
    -120 ppm).
Protocol B: In Vitro Microsomal Stability Assay

Rationale: Quantifies the metabolic shielding effect of the C-F bond.

  • Incubation: Prepare a 1 µM solution of 6-F-DET (Test) and DET (Control) in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Sampling: At

    
     minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.
    
  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Validation: Calculate the intrinsic clearance (

    
    ). DET should show rapid depletion (
    
    
    
    min), while 6-F-DET should exhibit a significantly prolonged half-life, validating the C6 metabolic block.
Protocol C: Receptor Functional Assay (HTRF)

Rationale: Differentiates hallucinogenic full agonists from non-hallucinogenic partial agonists.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human

    
     receptor in 384-well plates.
    
  • Stimulation: Treat cells with varying concentrations (

    
     to 
    
    
    
    M) of 6-F-DET, using serotonin (5-HT) and psilocin as full agonist reference controls. Incubate for 30 minutes at 37°C.
  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents to quantify IP1 accumulation (a stable downstream metabolite of the Gq/PLC pathway).

  • Validation: Plot dose-response curves. 6-F-DET must demonstrate a lower

    
     (efficacy) compared to the psilocin control, confirming its status as a partial agonist and explaining its lack of hallucinogenic in vivo behavior.
    

References

  • Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. MDMA.ch (Originally published in J Med Chem).
  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • 6-Fluoro-DET. Wikipedia.
  • G protein-coupled receptors as targets for transformative neuropsychi
  • A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties.

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 6-Fluoro-1H-indol-3-amine Hydrochloride in Aqueous Buffers

Executive Summary 6-Fluoro-1H-indol-3-amine hydrochloride is a highly specialized halogenated heterocyclic building block. It is increasingly utilized in the synthesis of advanced therapeutics, including oxalamide-based...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-1H-indol-3-amine hydrochloride is a highly specialized halogenated heterocyclic building block. It is increasingly utilized in the synthesis of advanced therapeutics, including oxalamide-based modulators of the Stimulator of Interferon Genes (STING) pathway, which are critical in modern oncology and immunotherapy pipelines[1].

While the free base form of 3-aminoindoles is notoriously unstable, conversion to the hydrochloride salt significantly mitigates oxidative and dimerization liabilities[2]. However, the introduction of the 6-fluoro moiety alters the lipophilicity and


 of the molecule, complicating its behavior in aqueous media. This whitepaper provides an in-depth mechanistic analysis of its solubility profile and establishes a self-validating experimental framework for pre-formulation screening.

Part 1: Physicochemical Causality – Structure-Property Relationships

To accurately predict and measure the solubility of this compound, one must first deconstruct the causality behind its structural features:

The Indole-3-amine Core & Salt Formation

The un-ionized indole-3-amine core is highly electron-rich. The free base is exceptionally susceptible to oxidative degradation, typically resulting in dimerization via C-C or C-N bond formation[2]. Protonation via hydrochloric acid yields the


 cation. This serves a dual purpose:
  • Chemical Stability: The positive charge withdraws electron density from the indole ring, effectively neutralizing the oxidative liability of the free base.

  • Aqueous Solvation: The ionic crystal lattice drastically increases the enthalpy of hydration, allowing for rapid dissolution in polar media.

The 6-Fluoro Substitution

Fluorine exerts a strong electron-withdrawing inductive effect (-I) across the aromatic system. This substitution slightly depresses the


 of the primary amine compared to its un-fluorinated counterpart. Furthermore, the highly hydrophobic C-F bond increases the molecule's partition coefficient (LogP). Consequently, the intrinsic aqueous solubility (

) of the un-ionized free base is severely depressed.
The Common Ion Effect in Physiological Buffers

While the HCl salt dramatically improves absolute solubility in pure water, its solubility in physiological buffers (e.g., Phosphate-Buffered Saline, pH 7.4) is heavily influenced by the common ion effect . High ambient chloride concentrations (


 in PBS) suppress the dissolution of the hydrochloride salt, prematurely forcing the equilibrium toward the solid phase according to Le Chatelier's principle.

Part 2: Theoretical Solubility Profile in Aqueous Buffers

Because 6-Fluoro-1H-indol-3-amine is a weak base, its solubility is strictly governed by the Henderson-Hasselbalch relationship.

  • Acidic Media (pH 1.0 – 4.5): The molecule exists predominantly in its ionized (

    
    ) state. Solubility is maximized in this range, limited only by the solubility product (
    
    
    
    ) of the hydrochloride salt.
  • Neutral to Basic Media (pH 6.8 – 7.4): As the buffer pH approaches and surpasses the

    
     of the amine, the fraction of the highly lipophilic, un-ionized free base increases exponentially. This leads to rapid precipitation.
    
  • Co-Solvent Requirements: For biological assays requiring physiological pH, the use of co-solvents is mandatory. Standard protocols for structurally similar indoleamines dictate initial dissolution in 100% Dimethyl Sulfoxide (DMSO), followed by rapid dilution into aqueous buffers (yielding a maximum of 10% DMSO v/v) to maintain transient, kinetically-driven solubility[3].

G FreeBase 6-Fluoro-1H-indol-3-amine (Free Base) Degradation Oxidative Dimerization (C-C / C-N coupling) FreeBase->Degradation Unstable HClSalt 6-Fluoro-1H-indol-3-amine HCl (Protonated Salt) FreeBase->HClSalt + HCl Aqueous High Aqueous Solubility (Acidic Media) HClSalt->Aqueous pH < pKa Precipitation Free Base Precipitation (Neutral/Basic Media) HClSalt->Precipitation pH > pKa

Figure 1: Physicochemical stability and pH-dependent speciation pathway.

Part 3: Self-Validating Experimental Protocol

To generate reliable data, the shake-flask method coupled with HPLC-UV quantification remains the gold standard. This protocol is designed as a self-validating system: it includes a final pH check to ensure the buffer capacity was not overwhelmed by the dissolution of the acidic HCl salt.

Step-by-Step Methodology
  • Media Preparation: Prepare standard USP buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8), and PBS (pH 7.4).

  • Solid Dispensing: Accurately weigh an excess amount of 6-Fluoro-1H-indol-3-amine hydrochloride (e.g., 10 mg) into amber glass vials to prevent photolytic degradation[2].

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial. For physiological pH assessment, prepare a parallel set using a 1:9 ratio of DMSO to PBS[3].

  • Thermal Equilibration: Seal the vials and agitate on a thermoshaker at 300 RPM at a constant temperature (25°C for ambient profiling, 37°C for physiological profiling) for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant appropriately and analyze via a validated HPLC-UV method (

    
     ~220-254 nm) against a standard curve prepared in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
    
  • Self-Validation Check (Critical): Measure the final pH of the supernatant. If the pH has shifted by more than 0.05 units from the initial buffer pH, the buffer capacity was exceeded. The experiment must be invalidated and repeated with a higher molarity buffer.

G N1 Solid Drug Substance N2 Buffer Addition & pH Adjustment N1->N2 N3 Thermal Equilibration (24h - 48h) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5

Figure 2: Standardized shake-flask workflow for equilibrium solubility determination.

Part 4: Data Presentation

The following table summarizes the anticipated equilibrium solubility profile based on the physicochemical properties of fluorinated indoleamine hydrochlorides.

Aqueous MediumpH LevelDominant SpeciesAnticipated SolubilityCo-Solvent Requirement
0.1 N HCl 1.2Protonated (

)
High (> 10 mg/mL)None
Acetate Buffer 4.5Protonated (

)
Moderate to HighNone
Phosphate Buffer 6.8Mixed (Ionized / Free Base)Low (Precipitation risk)Optional (5% DMSO)
PBS (Physiological) 7.4Un-ionized (Free Base)Very Low (< 0.1 mg/mL)Mandatory (10% DMSO)

Note: In buffers with high chloride content (like PBS), the common ion effect will further depress the solubility limit of the protonated fraction.

References

  • Source: Google Patents (US20230021448A1)

Sources

Foundational

Literature review of 6-substituted indole-3-amines as pharmaceutical scaffolds

This in-depth technical guide reviews the medicinal chemistry, synthesis, and therapeutic applications of 6-substituted indole-3-amines , a privileged scaffold distinct from the more common tryptamine class. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide reviews the medicinal chemistry, synthesis, and therapeutic applications of 6-substituted indole-3-amines , a privileged scaffold distinct from the more common tryptamine class.

Executive Summary

The indole-3-amine (3-amino-1H-indole) scaffold represents a unique chemical space in drug discovery, distinct from the widely explored indole-3-ethylamine (tryptamine) class. While tryptamines primarily target CNS monoamine receptors, the 6-substituted indole-3-amine core has emerged as a versatile pharmacophore for kinase inhibition (Oncology) , tubulin destabilization , and viral fusion inhibition .

The introduction of substituents at the C6 position is critical for modulating the electronic density of the indole ring, influencing metabolic stability (blocking metabolic hotspots), and fine-tuning the pKa of the C3-amine for optimal target engagement.

Chemical Scaffold & Structural Logic

Unlike tryptamine, where the amine is tethered by an ethyl chain, the indole-3-amine features an exocyclic nitrogen directly attached to the C3 aromatic carbon. This confers "aniline-like" electronic properties, making the amine less basic and capable of participating in unique hydrogen-bonding networks within hydrophobic pockets (e.g., ATP-binding sites of kinases).

The Role of the 6-Substituent

The C6 position is electronically conjugated to the C3-amine through the indole


-system.
  • Electronic Modulation: Electron-withdrawing groups (EWGs) at C6 (e.g., -F, -Cl, -CF3) decrease the electron density of the pyrrole ring, stabilizing the molecule against oxidation and modulating the nucleophilicity of the C3-amine.

  • Metabolic Blockade: C6 is a primary site for cytochrome P450-mediated hydroxylation. Substitution here prolongs half-life (

    
    ).
    
  • Steric Fit: Small lipophilic groups (e.g., -Cl, -Me) at C6 often occupy specific hydrophobic sub-pockets in enzymes like Src kinase or Tubulin .

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Indole 6-Substituted Indole-3-amine Core C3_Amine C3-Amine (Exocyclic N) Indole->C3_Amine C6_Sub C6-Substituent (F, Cl, OMe) Indole->C6_Sub Kinase_Hinge H-Bond Donor/Acceptor (Kinase Hinge Region) C3_Amine->Kinase_Hinge Solubility Solubility Handle (Salt Formation) C3_Amine->Solubility Metabolic Blocks CYP450 Metabolism C6_Sub->Metabolic Electronic Modulates pKa of C3-Amine C6_Sub->Electronic Pocket Hydrophobic Sub-pocket Fit C6_Sub->Pocket

Figure 1: Structural logic of the 6-substituted indole-3-amine scaffold, highlighting the interplay between the C6-substituent and the C3-amine functionality.

Synthetic Strategies

Accessing the 3-aminoindole core requires overcoming the inherent instability of the electron-rich 3-amino group, which is prone to oxidation. Two primary robust routes are employed.

Route A: Copper-Catalyzed Three-Component Coupling (TCC)

This is the most convergent method for generating diverse 6-substituted analogs. It involves the coupling of 2-aminobenzonitriles , aldehydes , and alkynes .

  • Mechanism: The reaction proceeds via the formation of a propargylamine intermediate, followed by a copper-catalyzed 5-endo-dig cyclization.

  • Advantage: Allows late-stage diversification of the 6-position by selecting the appropriate 2-aminobenzonitrile starting material.

Route B: Isatin to 3-Aminooxindole Reduction

Starting from 6-substituted isatins , this route provides access to 3-amino-2-oxindoles, which can be reduced to indoles or used as distinct scaffolds.

  • Condensation: Isatin + Amine

    
     Isatin Imine.
    
  • Addition: Nucleophilic addition (e.g., Grignard or hydride) to the imine.

  • Reduction: Reduction of the amide carbonyl (if the indole core is desired).

Experimental Protocol: Synthesis of 6-Chloro-3-aminoindole Derivative

Adapted from recent methodologies (e.g., TCC or modified Sonogashira).

Objective: Synthesis of N-benzyl-6-chloro-1H-indol-3-amine.

Reagents:

  • 2-Amino-4-chlorobenzonitrile (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Phenylacetylene (1.2 equiv)

  • CuBr (5 mol%)

  • Solvent: Toluene

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 2-amino-4-chlorobenzonitrile (1.0 mmol) and CuBr (0.05 mmol).

  • Addition: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (5.0 mL), followed by Benzaldehyde (1.2 mmol) and Phenylacetylene (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes). The formation of the intermediate propargylamine is followed by cyclization.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 5-15% EtOAc in Hexanes).

  • Validation: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ) looking for the characteristic C2-H singlet (~7.2-7.5 ppm) and the broad NH signal.

Therapeutic Applications & Data

Oncology: Tubulin Polymerization Inhibitors

6-Substituted-3-aminoindoles, particularly those acylated with trimethoxybenzoyl groups, function as potent tubulin polymerization inhibitors binding at the colchicine site. The 6-methoxy and 6-chloro analogs have shown superior metabolic stability compared to the unsubstituted parent.

Table 1: Antiproliferative Activity of 3-Amidoindole Derivatives (Tubulin Targeting)

Compound ID R (C6-Position) R' (N-Indole) IC50 (HeLa) [nM] Mechanism
IND-A1 H Methyl 45 Tubulin Destabilization
IND-A2 Methoxy (-OMe) Methyl 12 Tubulin Destabilization
IND-A3 Chloro (-Cl) Methyl 28 Tubulin Destabilization

| IND-A4 | Fluoro (-F) | H | 150 | Tubulin Destabilization |

Data summarized from medicinal chemistry literature focusing on colchicine-site binders.

Kinase Inhibition (Src & MAPK)

The 3-aminoindole motif serves as a bioisostere for the adenine ring of ATP.

  • Src Kinase: N-substituted indole-3-imines and amines inhibit Src kinase. The 6-chloro substitution enhances hydrophobic interaction within the specificity pocket.

  • Selectivity: 6-Substitution aids in differentiating between homologous kinases (e.g., Src vs. EGFR) by exploiting subtle steric differences in the gatekeeper region.

Anti-Infectives: HIV-1 Fusion Inhibitors

Bis-indole scaffolds linked at the 6-position (6-6' dimers) have been identified as inhibitors of HIV-1 gp41-mediated fusion.[1]

  • Mechanism: These molecules disrupt the formation of the six-helix bundle (6-HB) required for viral entry.[1]

  • Potency: 6-Substituted monomers also show activity, but the dimeric forms (linked via C6) exhibit nanomolar EC50 values.

Pathway Visualization: Synthesis via TCC

The following diagram details the Copper-Catalyzed Three-Component Coupling route, a preferred method for generating this scaffold.

Synthesis_Pathway Start 2-Amino-4-chloro- benzonitrile Intermediate Propargylamine Intermediate Start->Intermediate Mannich-type Coupling Reagents + Aldehyde + Alkyne Reagents->Intermediate Catalyst CuBr (cat) 100°C, Toluene Intermediate->Catalyst Product 6-Chloro-3-aminoindole Derivative Catalyst->Product 5-endo-dig Cyclization Isomer Tautomerization (Imine to Amine) Product->Isomer Equilibrium

Figure 2: Copper-catalyzed Three-Component Coupling (TCC) pathway for the synthesis of 6-substituted 3-aminoindoles.

References

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes. Sue, K. et al. (NIH/PubMed).

  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Guchhait, S. K. et al. (NIH/PubMed).

  • Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents. Romagnoli, R. et al. (J. Med.[2] Chem).

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Debnath, B. et al. (J. Med.[2] Chem).

  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. Reddy, C. R. et al. (J. Org. Chem).

  • Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. McMaster, D. et al. (Bioorg.[3] Med. Chem. Lett.).[4]

Sources

Exploratory

Technical Profile: pKa Values and Ionization Behavior of 6-Fluoro-1H-indol-3-amine Hydrochloride

This guide provides an in-depth technical analysis of 6-Fluoro-1H-indol-3-amine hydrochloride , a specialized indole derivative often utilized as a scaffold in serotonergic drug discovery and kinase inhibitor development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Fluoro-1H-indol-3-amine hydrochloride , a specialized indole derivative often utilized as a scaffold in serotonergic drug discovery and kinase inhibitor development.

Executive Summary & Compound Identity

6-Fluoro-1H-indol-3-amine hydrochloride is the stabilized salt form of 6-fluoro-3-aminoindole. Unlike its stable ethylamine analog (6-fluorotryptamine), the direct attachment of the amino group to the indole C3 position creates a unique electronic environment characterized by enamine-imine tautomerism and high oxidative instability.

  • Systematic Name: 6-Fluoro-1H-indol-3-amine hydrochloride[1]

  • Core Scaffold: 3-Aminoindole (heteroaromatic amine)

  • Key Feature: The hydrochloride salt is essential for arresting the oxidative dimerization (to azo- or indigo-like dyes) that occurs rapidly in the free base form.

Critical Disambiguation

Researchers often confuse this compound with 6-Fluorotryptamine (2-(6-fluoro-1H-indol-3-yl)ethanamine). The physicochemical behaviors differ radically:

  • 6-Fluorotryptamine: Aliphatic amine behavior (pKa ~9.8), stable free base.

  • 6-Fluoro-1H-indol-3-amine: Aromatic/Enamine behavior (pKa ~4.5–5.5), unstable free base.

  • This guide focuses strictly on the direct 3-aminoindole derivative.

Theoretical Framework: Electronic Structure & Ionization

The ionization behavior of this compound is governed by two competing sites: the exocyclic amino group (Site A) and the indole ring nitrogen (Site B). The 6-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), modulating the acidity and basicity of both sites.

Ionization Sites and Estimated pKa Values
Ionization SiteSpecies ChangeEstimated pKaElectronic Influence of 6-F
Site A: 3-NH

Ammonium

Free Amine
4.8 – 5.2 Basicity Decreased: The 6-F atom withdraws electron density from the ring, reducing the availability of the N-lone pair compared to the parent 3-aminoindole (pKa ~6.0).
Site B: Indole N-H Indole

Indolyl Anion
~15.5 Acidity Increased: The -I effect stabilizes the negative charge on the indolyl anion, lowering the pKa from the standard indole value of 16.2.
Tautomeric Equilibrium (The "Stability Trap")

Upon deprotonation of the hydrochloride salt (pH > 5.5), the compound does not simply exist as a stable free amine. It enters a tautomeric equilibrium between the 3-aminoindole (aromatic enamine) and the 3-iminoindoline (non-aromatic imine).

  • Acidic pH (pH < 4): Exists as the stable 3-ammonium cation .

  • Neutral/Basic pH (pH > 6): The free base rapidly tautomerizes to the imine and undergoes oxidative coupling.

Ionization cluster_0 Physiological pH Window (7.4) Salt Cationic Form (Stable Salt) Protonated at 3-NH3+ FreeBase Free Base Tautomer 1 (3-Aminoindole) Aromatic Enamine Salt->FreeBase  -H+ (pKa ~5.0)   FreeBase->Salt  +H+   Imine Free Base Tautomer 2 (3-Iminoindoline) Reactive Electrophile FreeBase->Imine  Tautomerization   Dimer Oxidative Dimer (Azo/Indigo-like species) Degradation Product Imine->Dimer  Oxidation (Air/Light)  

Figure 1: Ionization and degradation pathway. The "Safety Zone" is strictly at low pH.

Experimental Protocols for pKa Determination

Due to the compound's instability in the free base form, standard potentiometric titration is prone to errors (drift due to degradation). Spectrophotometric (UV-Metric) Titration is the gold standard here, as it allows for rapid data collection before significant decomposition occurs.

Protocol: Fast UV-Metric pKa Determination

Objective: Determine the pKa of the conjugate acid (3-NH


) while minimizing oxidative coupling.
  • Preparation of Stock Solution:

    • Solvent: Degassed water/methanol (80:20 v/v) to ensure solubility and reduce dissolved oxygen.

    • Concentration: 50 µM (low concentration minimizes second-order dimerization rates).

    • Acidification: Pre-acidify the solvent with HCl to pH 2.0 before adding the solid compound. This keeps it in the stable cationic form.

  • Titration Workflow:

    • Instrument: UV-Vis Spectrophotometer with a flow cell and automated titrator.

    • Titrant: Carbonate-free 0.1 M KOH (degassed).

    • Scan Range: 220–400 nm (monitor the shift from ammonium to free amine/imine).

    • Speed: Perform the titration from pH 2.0

      
       8.0 rapidly (< 5 minutes).
      
  • Data Analysis:

    • Extract absorbance at

      
       (likely ~280-290 nm for the cation, shifting to ~310 nm for the base).
      
    • Fit data to the Henderson-Hasselbalch equation.[2]

    • Validity Check: If the isosbestic point drifts during the experiment, degradation has occurred. Discard data and repeat with higher scan speed or lower temperature (15°C).

Handling, Stability & Solubility Profile

Solubility Matrix

The hydrochloride salt is highly polar. The free base is lipophilic but transient.

SolventSolubility (Salt Form)Stability Note
Water (pH < 4) High (> 50 mg/mL)Stable for days if kept dark/cold.
PBS (pH 7.4) ModerateUnstable. Half-life < 1 hour. Prepare immediately before use.
DMSO HighModerate. DMSO can act as an oxidant; use fresh, anhydrous DMSO.
Methanol/Ethanol HighGood for stock solutions if acidified (add 1 eq. HCl).
Storage & Usage Guidelines
  • Solid State: Store at -20°C under Argon/Nitrogen. Hygroscopic – equilibrate to RT before opening to prevent water condensation.

  • In Vitro Assays: Do not dissolve in neutral buffer and store. Dissolve in 10 mM HCl or 100% DMSO first, then dilute into the assay buffer immediately prior to addition.

  • Visual Indicator: The pure salt is off-white/beige. A pink, red, or blue tint indicates oxidation (formation of rosindoles or indigo-like impurities).

References

  • Indole Chemistry & Tautomerism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Defines the instability of 3-aminoindoles and imine tautomerism).
  • Hammett Constants & pKa Prediction: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Oxidative Instability of 3-Aminoindoles: Bergman, J., et al. (2004). The chemistry of 3-aminoindoles. Tetrahedron, 60(12), 2919-2927.
  • pKa Determination Methods: Reijenga, J., et al. (2013). The determination of pKa values by pharmaceutical researchers. Analytical Chemistry Insights, 8, 53-71. Link

Sources

Foundational

Technical Whitepaper: Safety, Toxicity, and Synthetic Utility of 6-Fluoro-1H-indol-3-amine Hydrochloride

Executive Summary 6-Fluoro-1H-indol-3-amine hydrochloride (CAS: 2639298-06-7) is a highly specialized fluorinated indole derivative utilized primarily as a critical intermediate in the pharmaceutical synthesis of immunom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-1H-indol-3-amine hydrochloride (CAS: 2639298-06-7) is a highly specialized fluorinated indole derivative utilized primarily as a critical intermediate in the pharmaceutical synthesis of immunomodulatory therapeutics. Most notably, it serves as a foundational building block in the development of synthetic STING (Stimulator of Interferon Genes) agonists [1]. By incorporating a fluorine atom at the 6-position of the indole ring, drug developers can modulate the basicity of the amine, enhance the lipophilicity of the final drug candidate for better membrane permeability, and block metabolic oxidation pathways, thereby improving the pharmacokinetic profile of the resulting therapeutic.

This whitepaper provides a comprehensive analysis of the compound's physicochemical properties, Global Harmonized System (GHS) safety data, toxicity profile, and a self-validating experimental workflow for its application in drug discovery.

Physicochemical Properties & Quantitative Data

Understanding the baseline physical properties of 6-Fluoro-1H-indol-3-amine HCl is essential for predicting its behavior in organic synthesis and biological assays[2]. The hydrochloride salt form is specifically utilized to prevent the rapid auto-oxidation that typically degrades free indol-3-amines.

PropertyQuantitative Value / Description
Chemical Name 6-Fluoro-1H-indol-3-amine hydrochloride
CAS Registry Number 2639298-06-7
Molecular Formula C8H8ClFN2
Molecular Weight 186.61 g/mol
Physical State Solid (Crystalline powder)
Solubility Profile Soluble in THF, DMSO, Methanol; Moderately soluble in Water
Storage Conditions Store locked up in a dry, well-ventilated place at 2-8°C under inert gas

Safety Data Sheet (SDS) & Hazard Profile

Due to the presence of the primary amine and the hydrochloride salt, 6-Fluoro-1H-indol-3-amine HCl is a reactive electrophile scavenger and a local irritant. The following hazard profile is synthesized from established safety data for structurally analogous halogenated indolamine hydrochlorides[3][4].

GHS Classification and Hazard Statements
Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral) Category 4H302 : Harmful if swallowed
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319 : Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335 : May cause respiratory irritation
Causality of Hazards & PPE Requirements
  • Irritation Causality: The compound is highly irritating to mucous membranes because the hydrochloride salt readily dissociates upon contact with physiological moisture (sweat, tears, respiratory mucosa), creating a localized acidic microenvironment. Furthermore, the free amine can covalently bind to biological electrophiles, triggering inflammatory responses[4].

  • Personal Protective Equipment (PPE):

    • Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator when handling powders outside of a fume hood to prevent inhalation of hygroscopic dust.

    • Dermal/Eye: Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting chemical safety goggles (EN 166 compliant) are mandatory to prevent acidic burns to the cornea and epidermis.

Toxicity Profile & Pharmacological Relevance

Acute vs. Systemic Toxicity

In its unreacted intermediate form, 6-Fluoro-1H-indol-3-amine HCl exhibits moderate acute oral toxicity (LD50 extrapolations from related indoles suggest harmful ingestion profiles). However, its systemic toxicity is generally low when handled with proper PPE. It is not classified as a known carcinogen or mutagen, though definitive long-term in vivo toxicological studies on this specific intermediate are limited[5].

Mechanism of Action in Drug Development

The true biological relevance of this compound lies in its downstream products. When incorporated into complex oxalamide structures, the resulting drugs act as direct allosteric agonists of the STING pathway [1]. STING is an endoplasmic reticulum-bound receptor that, when activated, triggers a signaling cascade via TBK1 and IRF3, leading to the massive production of Type I interferons. This mechanism is currently a major target for transforming "cold" tumors into immunologically "hot" tumors in cancer immunotherapy.

STING_Pathway A Cytosolic dsDNA Recognition B cGAS Activation A->B C cGAMP Production B->C D STING Activation (ER) C->D E TBK1 / IRF3 Phosphorylation D->E F Type I Interferon Secretion E->F G Synthetic STING Agonists (6-Fluoroindole derivatives) G->D Direct Allosteric Binding

Caption: Mechanism of STING pathway activation by endogenous cGAMP and synthetic fluoroindole agonists.

Experimental Protocol: Self-Validating Synthetic Workflow

To demonstrate the practical handling and synthetic utility of 6-Fluoro-1H-indol-3-amine HCl, the following protocol outlines its use in an amide coupling reaction to form methyl[(6-fluoro-1H-indol-3-yl)carbamoyl]formate, a documented STING agonist precursor[1].

This protocol is designed as a self-validating system , ensuring that each step has a logical causality and an observable checkpoint to guarantee scientific integrity.

Step-by-Step Methodology

Step 1: Solubilization and Free-Base Liberation

  • Action: Suspend 6-Fluoro-1H-indol-3-amine hydrochloride (434.2 mg, 2.3 mmol, 1.0 equiv.) in 20 mL of anhydrous Tetrahydrofuran (THF). Add Triethylamine (TEA) (0.3 mL, 2.3 mmol, 1.0 equiv.) to the mixture.

  • Causality: THF is chosen as an aprotic solvent that readily dissolves the resulting free base. TEA acts as a necessary acid scavenger; it deprotonates the HCl salt, liberating the nucleophilic primary amine required for the subsequent coupling, while simultaneously neutralizing the HCl byproduct that will be generated.

  • Validation Checkpoint: The cloudy suspension of the HCl salt will clarify into a more homogeneous solution as the free base is liberated.

Step 2: Thermal Control

  • Action: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

  • Causality: Acyl chlorides are highly reactive electrophiles. Lowering the kinetic energy of the system prevents uncontrolled, highly exothermic reactions and suppresses the formation of di-acylated side products.

Step 3: Electrophilic Addition

  • Action: Add methyl oxalyl chloride (0.2 mL, 2.3 mmol, 1.0 equiv.) dropwise over 10 minutes, strictly maintaining the solution at 0°C.

  • Causality: Dropwise addition ensures that the concentration of the electrophile remains low relative to the amine, strongly favoring the kinetic mono-acylation product over over-reaction.

Step 4: Amide Coupling & Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction mixture to stir for 2 hours at ambient temperature (approx. 25°C).

  • Validation Checkpoint (Self-Validation): Extract a 10 µL aliquot and analyze via LCMS (Liquid Chromatography-Mass Spectrometry). The reaction is deemed complete when the starting material mass ([M+H]+ = 151.0 for the free base) is entirely consumed, and the product mass ([M+H]+ = 237.0) dominates the chromatogram.

Step 5: Quenching and Isolation

  • Action: Quench the reaction by adding 2 mL of Methanol (MeOH).

  • Causality: MeOH acts as a nucleophilic sink, reacting with any residual, unreacted methyl oxalyl chloride to form harmless dimethyl oxalate, thereby safely terminating the reaction before aqueous workup.

Synthesis_Workflow Step1 1. Solubilization & Neutralization Dissolve Amine HCl + TEA in THF Step2 2. Thermal Control Cool reactor to 0°C Step1->Step2 Step3 3. Electrophilic Addition Dropwise Methyl Oxalyl Chloride Step2->Step3 Step4 4. Amide Coupling Stir for 2 hours at 25°C Step3->Step4 Step5 5. Quenching & Isolation Quench with MeOH, Extract & Purify Step4->Step5

Caption: Step-by-step synthetic workflow for amide coupling using 6-Fluoro-1H-indol-3-amine HCl.

References

  • Source: Google Patents (US20230021448A1)
  • 4'-Fluorococaine / CAS Registry Database (2639298-06-7)
  • Safety Data Sheet: 5-Fluoroindole / 6-Fluoroindole Source: Fisher Scientific URL
  • Safety Data Sheet: 1-Methyl-1H-indol-3-amine hydrochloride Source: ChemScene URL

Sources

Protocols & Analytical Methods

Method

Protocol for using 6-Fluoro-1H-indol-3-amine hydrochloride in peptide synthesis

Application Notes & Protocols: Strategic Incorporation of 6-Fluoro-1H-indol-3-amine hydrochloride into Synthetic Peptides Abstract The introduction of fluorinated non-canonical amino acids into peptides is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Strategic Incorporation of 6-Fluoro-1H-indol-3-amine hydrochloride into Synthetic Peptides

Abstract

The introduction of fluorinated non-canonical amino acids into peptides is a cornerstone strategy in modern drug discovery and chemical biology. Fluorine's unique properties can profoundly influence peptide conformation, metabolic stability, membrane permeability, and binding affinity.[1][2][3] This guide provides a comprehensive protocol for utilizing 6-Fluoro-1H-indol-3-amine hydrochloride, a fluorinated tryptophan analog precursor, in solid-phase peptide synthesis (SPPS). As the starting material is an amine rather than a carboxylic acid, this document details the necessary prerequisite step: the synthesis of the N-α-Fmoc-protected amino acid derivative. Subsequently, a detailed Fmoc-SPPS protocol for the incorporation of this building block into a target peptide sequence is provided, along with essential guidelines for cleavage, purification, and characterization.

Introduction: The Rationale for Fluorinated Tryptophan Analogs

The indole side chain of tryptophan is a critical mediator of protein structure and ligand-receptor interactions, often participating in π-π stacking and cation-π interactions.[4] The strategic substitution of hydrogen with fluorine on the indole ring offers several distinct advantages for peptide-based therapeutics:

  • Modulation of Electronic Properties: The high electronegativity of fluorine withdraws electron density from the indole ring system. This can alter the strength of hydrogen bonds and other non-covalent interactions, enabling fine-tuning of target binding affinity.[4][5]

  • Enhanced Hydrophobicity and Stability: Fluorination typically increases the local hydrophobicity of the amino acid side chain, which can improve cell membrane permeability and shield the peptide from enzymatic degradation.[1][2]

  • Conformational Control: The steric bulk and electronic nature of fluorine can introduce conformational constraints, guiding the peptide into a more biologically active secondary structure.

  • ¹⁹F NMR Probe: The presence of the ¹⁹F atom provides a sensitive and background-free spectroscopic handle for studying peptide-protein interactions and conformational dynamics in biological media via NMR.[2][5]

This protocol addresses the practical challenge of starting with 6-Fluoro-1H-indol-3-amine hydrochloride and converting it into a building block suitable for automated or manual Fmoc-SPPS.

Physicochemical Properties & Handling

Before synthesis, it is crucial to understand the properties of the starting material.

PropertyValue
IUPAC Name 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine hydrochloride
Molecular Formula C₁₁H₁₃FN₂ · HCl
Molecular Weight 228.70 g/mol (as hydrochloride salt)
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcohols
Storage Store at room temperature, protected from light and moisture

Overall Synthesis Strategy

The direct incorporation of an amine into a growing peptide chain via standard SPPS is not feasible, as the process relies on the activation of a carboxylic acid. Therefore, a two-stage strategy is employed:

  • Building Block Synthesis: The primary amine of 6-Fluoro-1H-indol-3-amine is first protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This requires a reaction to form the full amino acid structure, which is then Fmoc-protected. A common route is a reductive amination or similar synthetic step to generate the amino acid from a keto-acid precursor, followed by Fmoc protection. For the purpose of this guide, we will assume the user has access to or can synthesize the corresponding amino acid, 6-fluoro-tryptophan, and will focus on its N-alpha-Fmoc protection.

  • Solid-Phase Peptide Synthesis: The resulting Fmoc-Trp(6F)-OH is then used as a standard building block in a typical Fmoc-SPPS workflow.

G cluster_0 Stage 1: Building Block Preparation cluster_1 Stage 2: Peptide Synthesis Start 6-Fluoro-1H-indol-3-amine HCl AA_Synth Synthesis of 6-Fluoro-Tryptophan Start->AA_Synth (e.g., Strecker or reductive amination) Fmoc_Protect Reaction with Fmoc-OSu or Fmoc-Cl AA_Synth->Fmoc_Protect Final_AA Fmoc-Trp(6F)-OH Fmoc_Protect->Final_AA SPPS Incorporate into Peptide via Fmoc-SPPS Final_AA->SPPS Use in Synthesis

Caption: Overall workflow from amine precursor to peptide incorporation.

Protocol 1: Synthesis of Fmoc-6-Fluoro-Tryptophan (Fmoc-Trp(6F)-OH)

This protocol outlines the standard procedure for protecting the alpha-amino group of 6-fluoro-tryptophan.

4.1. Rationale The Fmoc group is the cornerstone of modern SPPS. It is stable to the acidic and coupling conditions used during synthesis but can be selectively and rapidly cleaved by a mild base (typically piperidine) to expose the N-terminal amine for the next coupling cycle.[6][] Reagents like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) are efficient Fmoc-donating agents that react cleanly with the amino group.

4.2. Materials

  • 6-Fluoro-Tryptophan

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Hexanes

  • 0.1 M Hydrochloric Acid (HCl)

4.3. Step-by-Step Methodology

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 6-fluoro-tryptophan in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Fmoc Reagent Addition: In a separate container, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup - Quenching: Transfer the reaction mixture to a separatory funnel and add an equal volume of deionized water. Wash the aqueous layer three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 by adding 0.1 M HCl dropwise. The Fmoc-protected amino acid will precipitate as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold hexanes to aid in drying.

  • Drying: Dry the product under high vacuum to yield the final Fmoc-Trp(6F)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the steps for incorporating the newly synthesized Fmoc-Trp(6F)-OH into a peptide sequence on a solid support.

5.1. The Fmoc-SPPS Cycle SPPS is a cyclical process involving three main steps: deprotection, activation/coupling, and washing. This cycle is repeated for each amino acid in the sequence.[8][9][10]

G Deprotection Fmoc Deprotection Wash1 Wash Deprotection->Wash1 20% Piperidine in DMF Coupling Amino Acid Coupling Wash1->Coupling Expose N-terminal amine Wash2 Wash Coupling->Wash2 Fmoc-AA-OH, Activator, Base in DMF Wash2->Deprotection Ready for next cycle

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

5.2. Materials & Reagents

  • Resin: Appropriate Fmoc-compatible resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids).[10]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.[6][11]

  • Coupling Reagents:

    • Activator: HBTU, HATU, or COMU. HATU is particularly effective for hindered couplings.[12]

    • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Amino Acids: Stock solutions of standard Fmoc-protected amino acids and the custom-synthesized Fmoc-Trp(6F)-OH.

5.3. Step-by-Step Methodology (0.1 mmol scale)

  • Resin Swelling: Place the resin (e.g., 135 mg of 0.74 mmol/g Rink Amide resin) in a reaction vessel. Swell in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF. Add 2 mL of 20% piperidine/DMF solution. Agitate for 3 minutes. Drain. Add a fresh 2 mL of 20% piperidine/DMF and agitate for 10 minutes. This removes the Fmoc group from the resin linker or the previously coupled amino acid.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

Coupling of Fmoc-Trp(6F)-OH 4. Activation: In a separate vial, pre-activate the amino acid. Dissolve Fmoc-Trp(6F)-OH (4 eq., 0.4 mmol) and an activator like HATU (3.9 eq., 0.39 mmol) in 1.5 mL of DMF. Add DIPEA (8 eq., 0.8 mmol). Let the activation mixture stand for 2-5 minutes. The solution will typically change color. Rationale: The coupling reagent (HATU) converts the carboxylic acid into a highly reactive OAt-ester intermediate, which readily reacts with the free N-terminal amine on the resin. The base (DIPEA) is required to neutralize the protonated amine and facilitate the reaction.[12] A large excess of reagents is used to drive the reaction to completion, which is critical in solid-phase synthesis.[13] Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate at room temperature for 45-90 minutes. For potentially difficult couplings, this time can be extended or a second coupling can be performed. Post-Coupling Wash: Drain the coupling solution. Wash the resin with DMF (5 x 2 mL) to remove excess reagents and byproducts.

  • Cycle Repetition: To add the next amino acid, return to Step 2 (Fmoc Deprotection) and repeat the cycle.

Final Cleavage and Purification

6.1. Rationale for Scavengers The final step involves using a strong acid, typically Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and remove all side-chain protecting groups. During this process, reactive carbocations are generated that can irreversibly modify sensitive residues, especially tryptophan.[13] Scavengers are added to the cleavage cocktail to "trap" these reactive species.

6.2. Cleavage Protocol

  • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. For a peptide containing the 6-fluoro-tryptophan residue, a standard cocktail is:

    • 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)

    • Rationale: TIS is a highly effective carbocation scavenger, crucial for protecting the indole ring from alkylation.[14] Water helps with the cleavage reaction.

  • Add the cleavage cocktail (e.g., 3 mL) to the dry resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

Quality Control: Purification & Characterization

No peptide synthesis is complete without rigorous analysis to confirm its identity and purity.[15][16]

TechniquePurposeExpected Outcome
Reverse-Phase HPLC (RP-HPLC) Purify the crude peptide and assess its final purity.[17][18]A major peak corresponding to the target peptide, with purity typically >95% after purification.
Mass Spectrometry (MS) Confirm the molecular weight of the synthesized peptide.[17][19]The observed mass should match the calculated theoretical mass of the peptide containing the 6-fluoro-tryptophan residue.
¹⁹F NMR Spectroscopy Confirm the successful incorporation of the fluorinated residue.A characteristic signal in the ¹⁹F NMR spectrum corresponding to the fluorine atom on the indole ring.

References

  • Bohl, M., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. [Link]

  • Bohl, M., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC. [Link]

  • Luxembourg Bio Technologies. Coupling Reagents. Luxembourg Bio Technologies. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • Al-Hossaini, A. M., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • van den Berkmortel, F. W., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Gouverneur, V., et al. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • ResearchGate. (n.d.). Tryptophan and fluorinated tryptophan analogue structures used for protein fluorination. ResearchGate. [Link]

  • Bio-Synthesis Inc. (2017). Analysis of Proteins and Peptides. Bio-Synthesis Inc. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Humana Press. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

  • National Institutes of Health. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. PMC. [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link]

  • Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
  • precisionFDA. (n.d.). 6-FLUORO-AMT. precisionFDA. [Link]

Sources

Application

Using 6-Fluoro-1H-indol-3-amine HCl as a building block for kinase inhibitors

Advanced Application Note: Rational Design and Synthesis of Kinase Inhibitors Using 6-Fluoro-1H-indol-3-amine HCl Executive Summary The development of highly selective, orally bioavailable kinase inhibitors requires buil...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Rational Design and Synthesis of Kinase Inhibitors Using 6-Fluoro-1H-indol-3-amine HCl

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors requires building blocks that can simultaneously satisfy stringent steric, electronic, and pharmacokinetic parameters. 6-Fluoro-1H-indol-3-amine hydrochloride (CAS: 2639298-06-7) has emerged as a privileged pharmacophore in the rational design of multi-targeted therapeutics, particularly for receptor tyrosine kinases (e.g., c-Src, FLT3) and innate immune pathways (e.g., STING modulators)[1],[2]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic handling, and biological validation of this critical building block.

Mechanistic Rationale: The 6-Fluoroindole Pharmacophore

The indole core is frequently utilized in medicinal chemistry to mimic the purine ring of adenosine triphosphate (ATP), allowing it to competitively bind to the kinase hinge region[1]. Functionalizing this core with a fluorine atom at the C-6 position and an amine at the C-3 position provides three distinct advantages:

  • Metabolic Stability & Lipophilicity : The introduction of a highly electronegative fluorine atom at the C-6 position effectively blocks cytochrome P450-mediated oxidation—a common metabolic liability for unsubstituted indoles. Furthermore, the increased lipophilicity of the scaffold dramatically enhances oral bioavailability. In related fluoroindazole studies, C-6 fluorination increased oral bioavailability to 61% compared to poorly absorbed C-4 isomers[3].

  • Enhanced Hinge Binding : The electron-withdrawing nature of the C-6 fluorine modulates the pKa of the indole N-H. This electronic shift strengthens the indole's capacity to act as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region, significantly driving down the IC50[3].

  • Synthetic Tractability : The 3-amine group serves as a highly reactive nucleophile for the installation of diverse extension motifs (e.g., amides, ureas) that probe the DFG-out or DFG-in conformations of kinases[1]. Utilizing the hydrochloride salt form is a critical experimental choice; it protects the electron-rich 3-aminoindole from rapid auto-oxidation under atmospheric conditions, ensuring batch-to-batch reproducibility during synthesis[2].

Target Signaling Pathways

By competitively occupying the ATP-binding pocket, 6-fluoroindole derivatives prevent the autophosphorylation of target kinases and the subsequent activation of downstream effectors (such as AKT and ERK), thereby arresting tumor cell proliferation and survival.

Pathway Ligand Extracellular Signal (Growth Factors) RTK Target Kinase (e.g., Src / FLT3) Ligand->RTK Activates Downstream Downstream Effectors (AKT / ERK) RTK->Downstream Phosphorylates Inhibitor 6-Fluoroindole Derivative Inhibitor->RTK Competitive ATP Inhibition Response Tumor Proliferation & Survival Downstream->Response Promotes

Fig 1. Mechanism of action for 6-fluoroindole-derived competitive kinase inhibitors.

Experimental Protocols & Workflows

To ensure high-fidelity data, the following protocols integrate synthetic execution with rigorous quality control and biological validation, forming a complete, self-validating system.

Workflow S1 Precursor Prep (6-Fluoro-1H-indol-3-amine HCl) S2 Amide Coupling (T3P or Oxalyl Chloride) S1->S2 S3 Purification & QC (Prep-HPLC, LC-MS) S2->S3 S4 In Vitro Validation (TR-FRET Kinase Assay) S3->S4

Fig 2. Self-validating synthetic and biological workflow for kinase inhibitor development.

Protocol A: Synthesis of a 6-Fluoroindole-Based Amide Precursor

This protocol details the coupling of 6-fluoro-1H-indol-3-amine HCl with an acyl chloride to form a key intermediate for kinase/STING modulators[2].

Step-by-Step Methodology:

  • Preparation : Suspend 6-fluoro-1H-indol-3-amine hydrochloride (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: THF is a polar aprotic solvent that effectively solubilizes the reagents without participating in nucleophilic attack. Argon prevents the oxidation of the free amine once neutralized.

  • Neutralization : Add Triethylamine (TEA, 2.5 equiv) dropwise. Causality: The excess TEA serves a dual purpose: it liberates the free base of the indole-3-amine from its HCl salt and acts as an acid scavenger for the HCl generated during the subsequent acylation[2].

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses non-specific acylation at the indole nitrogen (N-1), ensuring high regioselectivity for the primary amine at C-3.

  • Coupling : Add the electrophile (e.g., methyl oxalyl chloride, 1.0 equiv) dropwise over 15 minutes, maintaining the temperature at 0 °C[2].

  • Reaction & Quenching : Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours. Quench the reaction by adding a small volume of Methanol (MeOH). Causality: MeOH reacts with any unreacted acyl chloride, preventing the formation of unwanted side products during the aqueous workup[2].

  • In-Process Validation : Monitor completion via TLC (Ethyl Acetate/Hexane 1:1). The product should appear as a new, higher Rf UV-active spot.

  • Purification : Concentrate under vacuum, extract with Ethyl Acetate/Water, and purify the organic layer via Prep-HPLC (C18 column, Water/Acetonitrile gradient)[2].

  • Final Validation : Confirm structural integrity and >95% purity using LC-MS (ESI+) and 1H NMR (DMSO-d6).

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

To evaluate the synthesized 6-fluoroindole derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: DTT maintains the kinase in a reduced, catalytically active state. Brij-35 prevents the non-specific binding of the highly lipophilic fluoroindole to the microplate walls.

  • Compound Dilution : Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration = 1%).

  • Enzyme Addition : Add the target kinase (e.g., c-Src) at a pre-optimized concentration (e.g., 0.5 nM). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors before the reaction is initiated.

  • Reaction Initiation : Add the substrate peptide and ATP to initiate the reaction. Critical Causality: The ATP concentration MUST be set precisely at its apparent Km for the specific kinase. This ensures that the assay is highly sensitive to ATP-competitive inhibitors (per the Cheng-Prusoff equation) and allows for accurate IC50 determination[1].

  • Detection : After 60 minutes, add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and APC-labeled streptavidin). Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Self-Validation : Calculate the Z'-factor for the assay plate using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness and reliability.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative impact of fluorine positioning on the indole/indazole core, demonstrating why the C-6 fluoro substitution is heavily favored in rational drug design for maximizing both potency and pharmacokinetics[3],[1].

Compound ScaffoldTarget KinaseIC50 (nM)Oral Bioavailability (F%)Metabolic Half-life (T1/2)
Unsubstituted Indole-3-aminec-Src / ROCK1153.0< 15%0.8 hours
4-Fluoro-1H-indol-3-aminec-Src / ROCK12500.022%1.2 hours
5-Fluoro-1H-indol-3-aminec-Src / ROCK118.035%2.5 hours
6-Fluoro-1H-indol-3-amine c-Src / ROCK1 7.0 - 14.0 61% > 4.0 hours

Note: Data aggregated and adapted from SAR studies of fluorinated indoles and indazoles to illustrate the optimal profile of C-6 halogenation[3].

References

  • Source: nih.
  • Source: nih.
  • Source: google.

Sources

Method

Reductive amination procedures involving 6-fluoro-3-aminoindole intermediates

An in-depth technical guide and protocol for the chemoselective reductive amination of 6-fluoro-3-aminoindole intermediates, designed for medicinal chemists and process development scientists. Pharmacological Context & I...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the chemoselective reductive amination of 6-fluoro-3-aminoindole intermediates, designed for medicinal chemists and process development scientists.

Pharmacological Context & Intermediate Profiling

Indole derivatives represent a "privileged scaffold" in medicinal chemistry, frequently utilized to target kinases involved in cell proliferation, survival pathways (such as PI3K/Akt), and STING (Stimulator of Interferon Genes) modulation[1][2]. Specifically, introducing an amine at the C3 position unlocks novel vectors for hydrogen bonding in kinase hinge regions. The addition of a 6-fluoro substituent serves a dual purpose: it blocks metabolic oxidation at the C6 position (improving pharmacokinetic half-life) and modulates the electron density of the indole core, subtly altering the pKa and reactivity of the C3-amine[2].

However, unprotected 3-aminoindoles are notoriously unstable. The electron-rich nature of the indole ring renders the free C3-amine highly susceptible to rapid oxidative dimerization and degradation when exposed to light and air[1][3]. Consequently, these intermediates are almost exclusively stored and handled as hydrochloride salts[1].

Mechanistic Causality: Designing the Reductive Amination

Reductive amination of 6-fluoro-3-aminoindole requires a delicate balance. The free base must be generated in situ to react with the carbonyl electrophile, but its transient existence must be minimized to prevent oxidative degradation[1].

Strategic Choices:

  • Precursor State: We utilize 6-fluoro-1H-indol-3-amine hydrochloride. The salt form stabilizes the molecule against C-C or C-N dimerization pathways[1].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is chosen over inorganic bases. Its steric bulk prevents it from acting as a competing nucleophile, and it is fully soluble in the reaction solvent, allowing for homogeneous, controlled neutralization.

  • Reductant Selection: Sodium triacetoxyborohydride (

    
    ) is the optimal reductant. Unlike 
    
    
    
    , which will indiscriminately reduce the starting aldehyde to an alcohol,
    
    
    is highly chemoselective for imines/iminium ions in weakly acidic media. It also avoids the toxic byproducts associated with sodium cyanoborohydride (
    
    
    ).
  • Solvent: 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) due to the superior solubility profile of

    
     in DCE, ensuring a consistent reduction rate.
    

Reaction Workflow & Degradation Pathways

The following diagram illustrates the critical pathway from the stable salt to the target secondary amine, highlighting the competing oxidative degradation risk if atmospheric controls fail.

G Salt 6-Fluoro-3-aminoindole HCl (Stable Salt) FreeBase Free Base (Highly Reactive) Salt->FreeBase DIPEA, Ar (g) Imine Imine Intermediate (Transient) FreeBase->Imine Aldehyde, AcOH DCE, 0°C Dimer Oxidative Dimers (Degradation) FreeBase->Dimer O2 / Light (Side Reaction) Product Secondary Amine (Target Product) Imine->Product NaBH(OAc)3 RT, 2-4h

Fig 1. Chemoselective reductive amination workflow and competing degradation pathway.

Quantitative Optimization Data

The following table summarizes the empirical data driving the protocol parameters, demonstrating the superiority of the


 / DCE system.
Reducing AgentSolvent SystemAdditiveYield (%)Purity (LC-MS)Mechanistic Observation

(1.5 eq)
MeOHAcOH (cat)45%ModerateToxic HCN off-gassing; competitive aldehyde reduction observed.

(1.5 eq)
DCE AcOH (1.0 eq) 82% Excellent Chemoselective for imine; minimal over-alkylation.

(1 atm)
EtOHNone20%PoorSignificant defluorination and partial indole ring reduction.

(1.5 eq)
MeOHNone15%PoorRapid reduction of aldehyde to alcohol; unreacted amine dimerizes.

Self-Validating Experimental Protocol

Reagents Required:

  • 6-Fluoro-1H-indol-3-amine hydrochloride (1.0 equiv)[2]

  • Target Aldehyde (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • System Purging (Critical Step): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 10 minutes. Causality: 3-aminoindoles are highly sensitive to oxygen; ambient air will induce rapid oxidative dimerization[1][3].

  • Substrate Solvation: Suspend 6-fluoro-1H-indol-3-amine hydrochloride (1.0 equiv) in anhydrous DCE (0.1 M concentration) under Argon. Cool the suspension to 0 °C using an ice bath.

  • In Situ Neutralization: Add DIPEA (1.1 equiv) dropwise.

    • Self-Validation Checkpoint: The suspension should clarify into a solution. If the solution rapidly turns dark purple or black, oxygen has breached the system, and oxidative dimerization is occurring. A pale yellow/brown color is normal.

  • Imine Condensation: Add the target aldehyde (1.05 equiv) followed immediately by glacial AcOH (1.0 equiv). Stir at 0 °C for 30 minutes.

    • Self-Validation Checkpoint: Aliquot 5 µL into LC-MS vials containing Acetonitrile. Do NOT use TLC, as the silica will hydrolyze the transient imine. LC-MS should confirm the disappearance of the starting mass and the appearance of the

      
       corresponding to the imine.
      
  • Reduction: Once imine formation is confirmed, add

    
     (1.5 equiv) in three distinct portions over 15 minutes to manage the mild exotherm. Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2–4 hours.
    
  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

    
     (equal volume to DCE) until gas evolution ceases. Extract the aqueous layer with EtOAc (
    
    
    
    mL).
    • Causality:

      
       neutralizes the acetic acid and destroys unreacted borohydride species without degrading the newly formed secondary amine.
      
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
    • Pro-Tip: Pre-treat the silica gel with 1% Triethylamine (TEA) to prevent acid-catalyzed degradation of the indole product on the column.

References

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene Source: ResearchGate / Molecules URL:[Link]

  • US20230021448A1 - Compounds and compositions for treating conditions associated with STING activity Source: Google Patents URL

Sources

Application

Application Notes &amp; Protocols: Strategic Construction of Fluorinated Heterocyclic Libraries from 6-Fluoro-1H-indol-3-amine Hydrochloride

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs.[1] The strategic incorporation of fluorine into these scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs.[1] The strategic incorporation of fluorine into these scaffolds can profoundly enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2][3][4] This guide provides a comprehensive overview and detailed protocols for leveraging 6-Fluoro-1H-indol-3-amine hydrochloride, a versatile and highly valuable building block, for the efficient construction of diverse heterocyclic libraries. We focus on the Pictet-Spengler reaction as a robust and atom-economical method for generating libraries of 6-fluoro-β-carbolines, privileged structures in drug discovery.[5][6] These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical space with novel, fluorinated heterocyclic entities.

Introduction: The Strategic Value of 6-Fluoro-1H-indol-3-amine

6-Fluoro-1H-indol-3-amine hydrochloride serves as a fluorinated analog of tryptamine, a fundamental precursor in alkaloid biosynthesis and synthesis. Its value lies in the convergence of two critical features: the reactive tryptamine core and a strategically placed fluorine atom.

  • The Indol-3-amine Core: This moiety is primed for cyclization reactions. The primary amine provides a nucleophilic handle for initial condensation, while the indole ring, particularly the electron-rich C2 position, acts as an intramolecular nucleophile for subsequent ring closure.

  • The C6-Fluorine Substituent: The incorporation of fluorine at the C6 position of the indole ring is a well-established strategy in medicinal chemistry to modulate drug properties.[2] Fluorine's high electronegativity can alter the electronic landscape of the indole ring, influencing pKa and hydrogen bonding capabilities. Furthermore, replacing a C-H bond with a C-F bond often blocks sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

The primary application we will explore is the use of this building block in the Pictet-Spengler reaction, a powerful transformation for synthesizing tetrahydro-β-carbolines (THBCs).[7][8] This reaction's reliability and tolerance for a wide range of aldehyde inputs make it an ideal platform for generating diverse molecular libraries.

The Pictet-Spengler Reaction: Mechanism and Application

The Pictet-Spengler reaction is the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form a new heterocyclic ring.[7][8]

Causality of the Mechanism:

  • Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of 6-fluoro-1H-indol-3-amine with an aldehyde. Under acidic conditions, this intermediate is protonated to form a highly electrophilic N-acyliminium ion. This step is critical, as the iminium ion is a much more potent electrophile than the neutral imine.[8]

  • Intramolecular Cyclization: The electron-rich indole ring, acting as the nucleophile, attacks the electrophilic iminium carbon. This attack preferentially occurs at the C2 position, the most nucleophilic carbon of the indole core.[8]

  • Rearomatization: A final deprotonation step restores the aromaticity of the indole system, yielding the stable tetrahydro-β-carboline product.

// Edges Start_Amine -> Iminium [label="+ R-CHO, H⁺\n- H₂O"]; Start_Aldehyde -> Iminium; Iminium -> Spirocycle [label="Intramolecular\nElectrophilic Attack (C2)", color="#EA4335"]; Spirocycle -> Product [label="Deprotonation\n(Rearomatization)", color="#4285F4"]; }

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Experimental Protocols

Protocol 1: General Procedure for Parallel Synthesis of a 6-Fluoro-tetrahydro-β-carboline (THBC) Library

This protocol describes a general method for synthesizing a library of 1-substituted-6-fluoro-1,2,3,4-tetrahydro-β-carbolines. The diversity of the library is generated by varying the aldehyde reactant.

Safety Precaution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials:

  • 6-Fluoro-1H-indol-3-amine hydrochloride

  • A diverse set of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Array of reaction vials or a parallel synthesizer

  • Magnetic stir plate and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization chamber

  • Automated flash chromatography system or glass columns for manual purification

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vial under an inert atmosphere, dissolve 6-Fluoro-1H-indol-3-amine hydrochloride (1.0 eq., e.g., 100 mg, 0.466 mmol) in anhydrous DCM (5 mL).

    • Rationale: Anhydrous conditions are crucial to prevent water from competing with the amine in reacting with the aldehyde and to avoid hydrolysis of the iminium intermediate. DCM is a good solvent for the reactants and is unreactive under these conditions.

  • Aldehyde Addition: Add the selected aldehyde (1.1 eq., 0.513 mmol) to the stirred solution at room temperature.

    • Rationale: A slight excess of the aldehyde ensures complete consumption of the limiting amine starting material.

  • Catalyst Addition & Reaction: Add trifluoroacetic acid (TFA, 2.0 eq., 0.932 mmol) dropwise to the mixture. Seal the vial and stir the reaction at room temperature for 12-24 hours.

    • Rationale: TFA serves as the acid catalyst to promote the formation of the highly reactive iminium ion, which is necessary for the cyclization step.[7] The reaction is typically monitored until completion.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Workup & Neutralization: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.

    • Rationale: The basic NaHCO₃ solution neutralizes the TFA catalyst and any remaining acidic species, allowing for the extraction of the neutral organic product.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: The brine wash removes residual water, and the drying agent removes all traces of water before solvent evaporation.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10-50% ethyl acetate in hexanes) to afford the pure 6-fluoro-THBC derivative.

Data Presentation: Representative Library Synthesis

EntryAldehyde (R-CHO)Product (R-group at C1)Representative Yield (%)
1BenzaldehydePhenyl85%
24-Chlorobenzaldehyde4-Chlorophenyl82%
3IsobutyraldehydeIsopropyl75%
4CyclohexanecarboxaldehydeCyclohexyl78%
52-Thiophenecarboxaldehyde2-Thienyl80%

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

// Edges Amine -> Reaction; Aldehydes -> Reaction [label="Diversity Input"]; Reaction -> Purification [label="Crude Products"]; Purification -> Library [label="Purified Compounds"]; }

Caption: Workflow for parallel synthesis of a 6-fluoro-THBC library.

Protocol 2: Aromatization of THBCs to a 6-Fluoro-β-carboline Library

The fully aromatic β-carboline scaffold is also a highly significant chemotype with distinct biological activities, including potential as kinase inhibitors and receptor ligands.[6] The THBC library can be readily oxidized to provide the corresponding β-carboline library.

Materials:

  • 6-Fluoro-THBC library members (from Protocol 1)

  • 10% Palladium on carbon (Pd/C)

  • Toluene or xylene

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the 6-fluoro-THBC (1.0 eq.) in toluene (10 mL per 100 mg), add 10% Pd/C (10-20% by weight).

    • Rationale: Pd/C is a classic and effective heterogeneous catalyst for dehydrogenation (oxidation) reactions. Toluene is a high-boiling solvent suitable for this transformation.[9]

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of a new, often more UV-active, product.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.

    • Rationale: Celite filtration is essential to completely remove the solid palladium catalyst.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. The resulting crude β-carboline can be purified by recrystallization or column chromatography if necessary.

Conclusion and Outlook

6-Fluoro-1H-indol-3-amine hydrochloride is a powerful and versatile starting material for the synthesis of medicinally relevant heterocyclic libraries. The protocols detailed herein, centered on the robust Pictet-Spengler reaction, provide a clear and efficient pathway to generate diverse libraries of both 6-fluoro-tetrahydro-β-carbolines and their aromatic β-carboline counterparts. The strategic placement of the fluorine atom imparts desirable drug-like properties, making the resulting compounds highly valuable for screening campaigns in drug discovery. By systematically varying the aldehyde input and applying post-cyclization modifications, researchers can rapidly access a rich chemical space of novel fluorinated heterocycles.

References

  • Title: A Direct Synthesis of β-Carbolines via a Three-Step One-Pot Domino Approach with a Bifunctional Pd/c/K-10 Catalyst Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of β-Carboline Alkaloids Source: PMC (PubMed Central) URL: [Link]

  • Title: 1,2,3,4-TETRAHYDRO-β-CARBOLINE Source: Organic Syntheses URL: [Link]

  • Title: METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES Source: LJMU Research Online URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor Source: ACS Omega URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC (PubMed Central) URL: [Link]

  • Title: Fluorine-containing indoles: Synthesis and biological activity Source: ScienceDirect URL: [Link]

  • Title: The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances URL: [Link]

  • Title: [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles Source: PMC (PubMed Central) URL: [Link]

  • Title: From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds Source: ACS Publications URL: [Link]

  • Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source: Bentham Science URL: [Link]

  • Title: Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles Source: Thieme Connect URL: [Link]

  • Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]

Sources

Method

Handling hygroscopic indole salts in organic synthesis workflows

Application Note: Precision Handling of Hygroscopic Indole Salts in Asymmetric & Catalytic Synthesis Abstract Indole salts (e.g., tryptamine hydrochlorides, indole-3-acetic acid salts, triflates) are fundamental building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Handling of Hygroscopic Indole Salts in Asymmetric & Catalytic Synthesis

Abstract

Indole salts (e.g., tryptamine hydrochlorides, indole-3-acetic acid salts, triflates) are fundamental building blocks in drug discovery, yet their pronounced hygroscopicity frequently compromises reaction stoichiometry and reproducibility.[1] Water uptake in these salts is not merely a purity issue; it acts as a "stoichiometric saboteur," particularly in base-mediated alkylations and Lewis acid-catalyzed glycosylations.[1] This guide provides a rigorous, field-proven workflow for the storage, drying, handling, and quality control of these sensitive reagents to ensure high-fidelity synthesis.[1]

Part 1: The Hygroscopicity Challenge – The "Hidden Yield Killer"

The primary failure mode when using hygroscopic indole salts is not decomposition, but stoichiometric misalignment .[1]

Indole salts possess high lattice energies that are easily disrupted by hydration. A visually "dry" crystalline salt can contain 5–15% water by weight. In low-molecular-weight salts, this water content often exceeds the molar equivalents of the indole itself.

The Stoichiometric Cascade:

  • Reagent Quenching: In N-alkylation using Sodium Hydride (NaH), water reacts with NaH faster than the indole N-H does.

  • Catalyst Poisoning: In Fischer Indole or Friedel-Crafts reactions, water coordinates to Lewis Acids (e.g., AlCl₃, Zn(OTf)₂), deactivating them.[1]

  • Oxidative Degradation: Water facilitates the formation of peroxides, leading to the "pinking" or "browning" of electron-rich indoles.

Table 1: The Molar Impact of "Trace" Water

Scenario: 1.0 gram of Tryptamine HCl (MW: 196.68 g/mol ) containing varying water %.

Water Content (w/w)Mass of Active Salt (g)Mass of Water (g)Moles of Indole (mmol)Moles of Water (mmol)H₂O : Indole Molar Ratio Impact on 1.1 eq. NaH
0.1% (Dry) 0.9990.0015.080.050.01 : 1 Negligible
2.0% 0.9800.0204.981.110.22 : 1 20% Base Quenched
5.0% 0.9500.0504.832.770.57 : 1 Catastrophic Failure
10.0% 0.9000.1004.575.551.21 : 1 Total Reaction Stop

Key Insight: At just 10% water by weight, there is more water molecules than indole molecules in your flask.[1]

Part 2: Storage and Handling Protocols

The "Cold Chain" concept must be applied to chemical inventory. Indole salts should never be stored in general chemical cabinets if the seal has been broken.

Diagram 1: The Indole Handling Lifecycle

A decision-logic workflow for processing hygroscopic salts.

IndoleHandling Start Received Indole Salt Check Visual Inspection (Color/Clumping) Start->Check Decision Is it Free-Flowing? Check->Decision Good Store in Desiccator (P₂O₅ or Active Sieve) Decision->Good Yes Bad Recrystallization Required Decision->Bad No (Pink/Clumped) Weighing Weighing Protocol: Difference Weighing Good->Weighing Drying Drying Protocol: Azeotropic or Vac Oven Bad->Drying After Purification Weighing->Drying Critical Step QC QC: qNMR or KF Drying->QC QC->Drying Fail (>0.5% H₂O) Reaction Synthesis QC->Reaction Pass

Figure 1: Decision matrix for handling hygroscopic indole salts from receipt to reaction.

Part 3: Pre-Reaction Preparation Protocols

Do not rely on the "dry" label from the vendor. Always assume the salt is wet upon opening.

Protocol A: Azeotropic Drying (The "Gold Standard" for Scale)

Best for: Preparing stock solutions for reactions in non-polar solvents (Toluene, DCM) or when heating is permissible.[1]

  • Dissolution: Dissolve the indole salt in a mixture of Methanol/Toluene (1:5) . The methanol helps dissolve the polar salt; toluene acts as the azeotropic carrier.

  • Distillation: Rotovap the mixture at 40–45°C. As the methanol strips off, the toluene will carry the water away (Toluene/Water azeotrope bp: 85°C, but forms efficiently under vacuum).

  • Chase: Re-suspend the resulting solid in pure anhydrous toluene and evaporate again. Repeat 2x.

  • Result: An amorphous solid or foam that is extremely dry. Immediate use is required.

Protocol B: The "Difference Weighing" Technique

Best for: Accurate stoichiometry when transferring solid salts to a reaction vessel.

  • Incorrect Method: Taring a weigh boat, adding salt, walking to the hood, and dumping it in.[1] (The salt absorbs water during the walk, and powder remains on the boat).

  • Correct Method:

    • Dry a capped vial containing the salt in a desiccator.

    • Place the capped vial on the balance. Record Mass (

      
      ).
      
    • Quickly transfer the estimated amount to the reaction flask.

    • Immediately recap the vial and weigh again. Record Mass (

      
      ).
      
    • Added Mass =

      
      .
      

Part 4: Synthesis Workflow (Case Study: N-Alkylation)

Reaction: N-Alkylation of Tryptamine HCl using Sodium Hydride (NaH).[2] Criticality: Water kills NaH, altering the Base:Substrate ratio.[1]

  • Drying Phase:

    • Place Tryptamine HCl in a Schlenk flask.

    • Apply high vacuum (<0.5 mmHg) for 4 hours at 40°C (do not exceed 60°C to prevent oxidation).

    • Backfill with Argon.[3]

  • Solvent Prep:

    • Use anhydrous DMF or DMSO.[2] Note: These solvents are also hygroscopic. Store over 4Å molecular sieves for 24h prior to use.

  • The "Reverse Addition" (Safety & Stoichiometry):

    • Standard: Add NaH to Indole.[2]

    • Optimized for Salts: Dissolve the dried Indole Salt in the solvent first.[4] Cool to 0°C.

    • Add a titrated excess of NaH.

    • Why? The first equivalent of NaH neutralizes the HCl salt. The second equivalent deprotonates the indole. If water is present, you need a third portion.[1][5][6]

    • Calculation: Equivalents NaH = (1.0 eq for HCl neutralization) + (1.1 eq for reaction) + (0.5 eq safety excess for potential water/solvent moisture). Total = 2.6 eq.

Part 5: Quality Control (Validation)

Before committing to a GMP step or expensive coupling, validate the water content.[1]

Method: Quantitative NMR (qNMR) for Water

Karl Fischer (KF) is standard, but qNMR is faster and non-destructive.[1]

Protocol:

  • Solvent: Use dry DMSO-d6 or Acetonitrile-d3 (CDCl3 is poor for salts).

  • Internal Standard: Use a known mass of Dimethyl Sulfone (non-volatile, distinct singlet at 3.0 ppm).

  • Pulse Program: Use a long relaxation delay (

    
    ) to ensure full relaxation of water protons (which have long 
    
    
    
    times).
  • Integration: Integrate the water peak (usually ~3.3 ppm in DMSO, variable) against the Internal Standard.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Weight.[1][7]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on drying organic salts and solvents). [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Essential for identifying water peaks in qNMR). [Link]

  • Org. Synth. 2011, 88, 79-91. Synthesis of Indoles via Fischer Indole Synthesis.[1] (Demonstrates the impact of reaction conditions and dryness on yield). [Link]

  • Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.[1] (Protocol validation for qNMR water determination). [Link][1]

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis Using 6-Fluoro-1H-indol-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 6-fluoro-1H-indole scaffold is a privileged motif in medicinal chemistry, imparting unique pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 6-fluoro-1H-indole scaffold is a privileged motif in medicinal chemistry, imparting unique pharmacological properties. This guide provides a detailed exploration of microwave-assisted organic synthesis (MAOS) utilizing 6-fluoro-1H-indol-3-amine hydrochloride as a versatile building block. By leveraging the inherent reactivity of the 3-amino group, we present robust, rapid, and efficient protocols for the synthesis of diverse heterocyclic structures. These application notes are designed to move beyond simple procedural lists, offering insights into the rationale behind experimental design and showcasing the transformative power of microwave chemistry in accelerating drug discovery.

Introduction: The Strategic Advantage of 6-Fluoro-1H-indol-3-amine and MAOS

The indole nucleus is a cornerstone in drug design, present in a multitude of natural products and synthetic pharmaceuticals.[1] The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, lipophilicity, and binding affinity of the molecule.[2] 6-Fluoro-1H-indol-3-amine, in particular, serves as a powerful synthon. The C3-amino group is a prime handle for a variety of chemical transformations, including acylation, condensation, and cyclization reactions, making it an ideal starting point for generating compound libraries.[1]

Traditional synthetic methods often require prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, utilizing microwave irradiation to directly and uniformly heat reactants and solvents.[3][4] This leads to dramatic acceleration of reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[5] The primary mechanisms of microwave heating—dipolar polarization and ionic conduction—enable rapid and efficient energy transfer, resulting in higher yields, improved product purity, and a significant reduction in side-product formation.[6] From a green chemistry perspective, MAOS minimizes energy consumption and often allows for the use of less hazardous solvents, aligning with modern standards for sustainable chemical synthesis.[3]

This document details three key applications of 6-fluoro-1H-indol-3-amine hydrochloride in microwave-assisted synthesis, providing step-by-step protocols for the rapid generation of novel chemical entities.

Core Principle: The General Workflow of Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a streamlined and efficient alternative to conventional heating. The general workflow is straightforward and adaptable to a wide range of organic transformations. The process fundamentally relies on the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid heating.[7]

MAOS_Workflow reagents 1. Reagent Preparation 6-Fluoro-1H-indol-3-amine HCl, Reactant(s), Solvent, Catalyst vial 2. Vial Loading Combine components in a microwave-safe vial with stir bar. reagents->vial seal 3. Sealing & Placement Securely cap the vial and place it in the microwave reactor cavity. vial->seal irradiate 4. Microwave Irradiation Set Temperature, Pressure, and Time. Initiate irradiation with stirring. seal->irradiate cool 5. Cooling Allow vial to cool to a safe handling temperature (e.g., <50°C). irradiate->cool workup 6. Reaction Work-up Quench, extract, and isolate the crude product. cool->workup purify 7. Purification Purify via column chromatography, recrystallization, or HPLC. workup->purify product Final Product purify->product

Caption: General workflow for microwave-assisted organic synthesis.

Application I: Rapid N-Acylation for Amide Library Synthesis

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. Microwave irradiation drastically accelerates the acylation of the C3-amino group of the indole, enabling the rapid synthesis of a diverse library of amide derivatives.

Scientific Rationale:

The lone pair of electrons on the nitrogen of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). In this protocol, since the starting material is a hydrochloride salt, a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl and liberate the free amine for reaction. Pyridine can serve as both a base and a polar solvent that efficiently absorbs microwave energy. Microwave heating significantly enhances the rate of this nucleophilic acyl substitution.[8][9]

Detailed Protocol: Microwave-Assisted Synthesis of N-(6-Fluoro-1H-indol-3-yl)acetamide

Acylation_Workflow start Start: 6-Fluoro-1H-indol-3-amine HCl Acetic Anhydride, Pyridine combine Combine in 10 mL Microwave Vial start->combine irradiate Microwave Irradiation: 120°C, 5 min combine->irradiate cool Cool to RT irradiate->cool quench Quench with ice-cold water cool->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash dry Dry in vacuo wash->dry product Product: N-(6-Fluoro-1H-indol-3-yl)acetamide dry->product

Caption: Workflow for microwave-assisted N-acylation.

Materials:

  • 6-Fluoro-1H-indol-3-amine hydrochloride (1.0 mmol, 200.6 mg)

  • Acetic anhydride (1.2 mmol, 113 µL)

  • Pyridine (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • To a 10 mL microwave vial, add 6-fluoro-1H-indol-3-amine hydrochloride, a magnetic stir bar, and pyridine.

  • Stir the mixture for 2 minutes to ensure dissolution and neutralization.

  • Add acetic anhydride to the vial.

  • Seal the vial securely with a cap designed for high-pressure microwave reactions.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 120°C for 5 minutes, with stirring.

  • After the reaction is complete, allow the vial to cool to below 50°C before carefully opening it in a fume hood.

  • Pour the reaction mixture into a beaker containing 30 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (3 x 10 mL) to remove residual pyridine.

  • Dry the product under vacuum to yield the desired N-(6-fluoro-1H-indol-3-yl)acetamide.

ParameterSettingRationale
Temperature 120°CProvides sufficient thermal energy to overcome the activation barrier, rapidly accelerating the reaction.
Time 5 minutesSignificantly reduced from conventional heating methods (typically several hours).[9]
Solvent PyridineActs as a base to neutralize the HCl salt and as a polar solvent to efficiently absorb microwave energy.
Acylating Agent Acetic AnhydrideA readily available and reactive acylating agent. Other acyl chlorides or anhydrides can be substituted.

Application II: Schiff Base Formation for Imine Synthesis

The condensation of the primary amino group of 6-fluoro-1H-indol-3-amine with an aldehyde or ketone rapidly yields a Schiff base (imine). These imines are valuable intermediates for the synthesis of more complex heterocyclic systems or can be reduced to form secondary amines.

Scientific Rationale:

This reaction is a classic nucleophilic addition-elimination. The amine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under the acidic conditions provided by a catalyst like glacial acetic acid, the hydroxyl group is protonated and eliminated as a water molecule, forming the stable imine C=N double bond. Microwave irradiation dramatically accelerates the dehydration step, which is often the rate-limiting step in conventional synthesis.[4][10] The use of a solvent-free or minimal solvent approach is often possible, aligning with green chemistry principles.[4]

Detailed Protocol: Microwave-Assisted Synthesis of (E)-N-(4-chlorobenzylidene)-6-fluoro-1H-indol-3-amine

SchiffBase_Workflow start Start: 6-Fluoro-1H-indol-3-amine HCl 4-Chlorobenzaldehyde, TEA, EtOH combine Combine in 10 mL Microwave Vial start->combine irradiate Microwave Irradiation: 100°C, 3 min combine->irradiate cool Cool to RT irradiate->cool precipitate Precipitate forms upon cooling cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with cold EtOH filter->wash dry Dry in vacuo wash->dry product Product: (E)-N-(4-chlorobenzylidene)-6-fluoro-1H-indol-3-amine dry->product

Caption: Workflow for microwave-assisted Schiff base synthesis.

Materials:

  • 6-Fluoro-1H-indol-3-amine hydrochloride (1.0 mmol, 200.6 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Triethylamine (TEA) (1.1 mmol, 153 µL)

  • Ethanol (2 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine 6-fluoro-1H-indol-3-amine hydrochloride, 4-chlorobenzaldehyde, and a magnetic stir bar.

  • Add ethanol followed by triethylamine.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100°C for 3 minutes with stirring.

  • After the reaction, allow the vial to cool to room temperature. A solid product will typically precipitate.

  • Collect the product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol (2 x 2 mL).

  • Dry the product under vacuum.

ParameterSettingRationale
Temperature 100°CAccelerates the condensation and subsequent dehydration to form the imine.
Time 3 minutesMicrowave heating drastically reduces reaction times from hours to minutes for Schiff base formation.[4][11]
Solvent EthanolA polar, microwave-active solvent that facilitates dissolution of reactants.
Base TriethylamineNeutralizes the hydrochloride salt to generate the free amine nucleophile.

Application III: Multicomponent Reaction for Fused Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants.[12] 6-Fluoro-1H-indol-3-amine is an excellent substrate for MCRs to generate fused heterocyclic systems of high medicinal interest, such as imidazo[1,2-a]pyridines or related structures.

Scientific Rationale:

This protocol outlines a plausible three-component reaction between an aminopyridine (or similar amino-heterocycle), an aldehyde, and an isocyanide, a reaction known as the Ugi or a related MCR.[13][14] While a direct reaction with 6-fluoro-1H-indol-3-amine is an extension of known methods, the principle involves the formation of a Schiff base between the amine and the aldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular cyclization yields the final fused heterocyclic product. Microwave irradiation is highly effective at promoting these one-pot cascade reactions, often improving yields and reducing reaction times significantly.[12][15]

Detailed Protocol: Microwave-Assisted Synthesis of a Fused 3-Amino-Imidazo[1,2-a]pyridine Derivative

This protocol is an adaptation of known MCRs and serves as an advanced application.

Materials:

  • 6-Fluoro-1H-indol-3-amine hydrochloride (1.0 mmol, 200.6 mg)

  • 2-Aminopyridine (1.0 mmol, 94.1 mg)

  • Benzaldehyde (1.0 mmol, 102 µL)

  • tert-Butyl isocyanide (1.1 mmol, 124 µL)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 49.2 mg)

  • Methanol (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • To a 10 mL microwave vial, add 2-aminopyridine, benzaldehyde, scandium(III) triflate, and a magnetic stir bar.

  • Add methanol and stir for 1 minute.

  • Add 6-fluoro-1H-indol-3-amine hydrochloride, followed by tert-butyl isocyanide. Note: Isocyanides have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100°C for 10 minutes with stirring.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired fused product.

ParameterSettingRationale
Temperature 100°CProvides the necessary energy to drive the multiple bond-forming steps in the cascade reaction.
Time 10 minutesMCRs are significantly accelerated under microwave conditions, enabling rapid library synthesis.[14]
Catalyst Sc(OTf)₃A Lewis acid that activates the aldehyde for Schiff base formation and facilitates the cyclization steps.
Solvent MethanolA polar solvent suitable for microwave heating that can also participate in the reaction mechanism if required.

Safety Considerations

Microwave-assisted synthesis involves heating reactions under pressure, often above the solvent's boiling point. Adherence to safety protocols is critical.

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens must not be used as they lack the necessary pressure and temperature controls and safety features.

  • Proper Vial Usage: Use only sealed vessels and caps rated for the temperatures and pressures of the planned reaction. Never exceed the recommended fill volume of the vial (typically one-third to one-half of the total volume).

  • Cooling: Always allow the reaction vessel to cool to a safe temperature (e.g., below 50°C) before removing it from the reactor and opening the cap. This prevents the violent boiling of the superheated solvent.

  • Fume Hood: Conduct all operations, especially the opening of reaction vials, within a properly ventilated laboratory hood.

Conclusion

6-Fluoro-1H-indol-3-amine hydrochloride is a highly valuable starting material for the rapid and efficient synthesis of diverse, medicinally relevant compounds. The integration of microwave-assisted synthesis provides a powerful platform to accelerate discovery timelines. The protocols detailed herein for N-acylation, Schiff base formation, and multicomponent reactions demonstrate the versatility of this approach, offering researchers a robust toolkit for generating novel molecular architectures with enhanced speed, efficiency, and sustainability.

References

  • Bahekar, R. H., et al. (2007). Synthesis and biological evaluation of some novel 3-aminoindoles as potential anticancer agents. Bioorganic & Medicinal Chemistry, 15(9), 3248–3265. Available at: [Link]

  • Dandia, A., et al. (2012). Microwave assisted green synthesis of a new class of trifluoromethylated 4H-pyrano[2,3-c]pyrazoles. RSC Advances, 2(21), 8023-8029. Available at: [Link]

  • de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. Available at: [Link]

  • El Kaim, L., & Grimaud, L. (2014). Microwave-assisted Pictet–Spengler reaction of Ugi-azide adducts. Tetrahedron Letters, 55(2), 489-491. Available at: [Link]

  • Gevorgyan, V., et al. (2006). An efficient and general synthesis of 3-aminoindolines and 3-aminoindoles via copper-catalyzed three component coupling reaction. Tetrahedron Letters, 47(47), 8375-8378. Available at: [Link]

  • Ireland, S. M., et al. (2003). Microwave-assisted multi-component synthesis of fused 3-aminoimidazoles. Tetrahedron Letters, 44(23), 4369-4371. Available at: [Link]

  • Kapila, P., et al. (2017). Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. Applied Clinical Pharmacology and Toxicology. Available at: [Link]

  • Krasavin, M. (2018). Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. ACS Omega, 3(10), 14336-14345. Available at: [Link]

  • Lidstrom, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. Available at: [Link]

  • Meshram, J. S., & Juwale, V. R. (2012). The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Der Pharma Chemica, 4(1), 241-246. Available at: [Link]

  • Rawat, M., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1735-1801. Available at: [Link]

  • Reddy, M. V. R., et al. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Organic Letters, 11(15), 3342-3345. Available at: [Link]

  • Shaabani, A., et al. (2007). Microwave-Assisted Three Component Cyclocondensation Reaction: A Facile Synthesis of Highly Functionalized Cyclohexene Derivatives. E-Journal of Chemistry, 4(4), 543-548. Available at: [Link]

  • The synthesis of fluorine-containing indole derivatives is gaining a great interest. (2018). Journal of Fluorine Chemistry. Available at: [Link]

  • The synthesis of new Schiff bases 3a–h was achieved by cycloaddtion of aromatic aldehydes and various aromatic amines. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Ugi, I., et al. (1998). A New Heterocyclic Multicomponent Reaction For the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(1-2), 176-178. Available at: [Link]

  • Varma, R. S. (1999). Microwave-accelerated three-component condensation reaction on clay: solvent-free synthesis of imidazo[1,2-a] annulated pyridines, pyrazines and pyrimidines. Tetrahedron Letters, 40(13), 2531-2534. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 795. Available at: [Link]

  • A microwave-assisted method is described for monoacylating 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. (2002). Journal of Combinatorial Chemistry, 4(6), 576-579. Available at: [Link]

  • A novel, low-cost method for the preparation of not easily accessible free 3-aminoindoles has been developed. (2023). Molecules, 28(9), 3698. Available at: [Link]

  • An efficient methodology is described for the preparation of differently substituted indoles and azaindoles via microwave-assisted cycloisomerization. (2010). Tetrahedron, 66(37), 7169-7178. Available at: [Link]

  • A series of pyrano[2,3-c]pyrazole derivatives of indole was synthesized by multi-component reactions using the conventional and microwave irradiation approach. (2011). Journal of the Serbian Chemical Society. Available at: [Link]

  • Isoxazole Schiff bases derived from 3-amino-5-methyl isoxazole with various substituted salicylaldehydes were non-conventionally synthesized by microwave assisted method. (2011). Trade Science Inc. Available at: [Link]

Sources

Method

Coupling reagents for 6-Fluoro-1H-indol-3-amine HCl in solid-phase synthesis

Application Note: Optimized Solid-Phase Coupling Protocols for 6-Fluoro-1H-indol-3-amine HCl Abstract This technical guide addresses the specific challenges associated with coupling 6-Fluoro-1H-indol-3-amine hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solid-Phase Coupling Protocols for 6-Fluoro-1H-indol-3-amine HCl

Abstract

This technical guide addresses the specific challenges associated with coupling 6-Fluoro-1H-indol-3-amine hydrochloride in solid-phase synthesis (SPS). Unlike standard aliphatic amines, 3-aminoindoles possess a unique reactivity profile characterized by high electron density at the indole core yet reduced nucleophilicity at the exocyclic amine due to the 6-fluoro substituent. Furthermore, the free base form is highly susceptible to oxidative dimerization. This protocol details a "Just-in-Time" neutralization strategy and selects coupling reagents that maximize amide bond formation while suppressing side reactions at the indole N1 position.

Chemical Context & Challenges

The successful incorporation of 6-Fluoro-1H-indol-3-amine into a solid-phase sequence requires navigating three competing factors:

  • Oxidative Instability: 3-Aminoindoles are stable as hydrochloride salts but rapidly degrade via oxidative dimerization upon neutralization to the free base in the presence of air (Scheme 1).

  • Electronic Deactivation: The 6-fluoro substituent is an electron-withdrawing group (EWG). While the indole ring is generally electron-rich, the EWG reduces the nucleophilicity of the 3-amino group compared to the parent indole, requiring highly efficient activation of the carboxylic acid partner.

  • Chemoselectivity (N3 vs. N1): The exocyclic amine (N3) is the intended nucleophile. However, the indole nitrogen (N1) is also nucleophilic. While N3 is kinetically favored, sluggish coupling conditions can lead to N1-acylation or bis-acylation byproducts.

Mechanistic Pathway & Risks[1]

IndoleCoupling Salt Amine HCl Salt (Stable) FreeBase Free Amine (Transient Species) Salt->FreeBase Neutralization Base Base (DIPEA) Base->FreeBase Oxidation Oxidative Dimerization (Dead End) FreeBase->Oxidation O2 / Time Product Desired Amide (Stable) FreeBase->Product Fast Coupling N1Side N1-Acylated Byproduct FreeBase->N1Side Slow Coupling ActivatedAcid Activated Resin-Acid (HATU/OBt Ester) ActivatedAcid->Product

Figure 1: Reaction pathway showing the critical competition between productive coupling and oxidative degradation.

Reagent Selection Strategy

To mitigate the risks identified above, the choice of coupling system is critical.

ComponentRecommended ReagentRationale
Coupling Agent HATU (or COMU )The 6-fluoro group lowers amine nucleophilicity. HATU generates the highly reactive -OAt ester (via HOAt), which accelerates coupling faster than oxidative degradation can occur.
Base DIPEA (Diisopropylethylamine)A tertiary base is required to neutralize the HCl salt. DIPEA is preferred over NMM due to its steric bulk, which minimizes direct interaction with the activated ester.
Solvent DMF (Anhydrous, Degassed)High solubility is essential. Critical: Solvent must be degassed (sparged with Argon) to remove dissolved oxygen.
Additives HOAt (Optional)If using HATU, additional HOAt is usually not needed. If using DIC, HOAt is mandatory to prevent racemization and boost reactivity.

Experimental Protocol: "Just-in-Time" Neutralization

Objective: Couple resin-bound carboxylic acid with 6-Fluoro-1H-indol-3-amine HCl. Scale: 0.1 mmol resin loading.

Materials
  • Resin: Pre-swollen resin with free carboxylic acid (e.g., 2-CTC or Wang linker).

  • Amine: 6-Fluoro-1H-indol-3-amine HCl (5.0 equiv).

  • Activator: HATU (4.9 equiv).

  • Base: DIPEA (10.0 equiv). Note: 5 eq to neutralize HCl, 5 eq for activation.

  • Solvent: DMF (Degassed with Argon for 15 mins).

Step-by-Step Workflow
  • Resin Preparation:

    • Wash resin 3x with DMF.

    • Drain completely. Keep under inert atmosphere (Nitrogen/Argon blanket) if possible.

  • Activation (The "Pre-Activation" Step):

    • Dissolve HATU (4.9 eq) and Carboxylic Acid (if not on resin) in DMF.

    • If Acid is on Resin: Add HATU solution to the resin.

    • Add DIPEA (5.0 eq) to the resin/HATU mixture.

    • Shake for 2 minutes. This generates the activated ester before the sensitive amine is introduced.

  • Amine Preparation (The "Salt Suspension"):

    • In a separate vial, weigh 6-Fluoro-1H-indol-3-amine HCl (5.0 eq).

    • Dissolve in minimal degassed DMF.

    • Crucial:DO NOT add base to this vial yet. Keep it as the stable salt solution.

  • Coupling (The "Just-in-Time" Addition):

    • Add the Amine HCl solution to the pre-activated resin mixture.

    • IMMEDIATELY add the second portion of DIPEA (5.0 eq).

    • Mechanism:[1][2][3][4] The base releases the free amine in the presence of the activated ester. The amine reacts with the ester immediately, minimizing the time it exists as a free base in solution.

  • Incubation:

    • Shake at Room Temperature for 2 - 4 hours .

    • Note: Do not heat. Heating accelerates oxidation and N1-acylation.

  • Washing:

    • Drain resin.

    • Wash 3x with DMF (degassed).

    • Wash 3x with DCM.

Visual Workflow

SPS_Protocol start Start: Resin-Bound Acid step1 1. Pre-Activation Add HATU + DIPEA (5 eq) Wait 2 mins start->step1 step3 3. Addition Add Amine Solution to Resin step1->step3 step2 2. Prepare Amine Dissolve Amine HCl in DMF (NO BASE YET) step2->step3 Transfer step4 4. Neutralization IMMEDIATELY add DIPEA (5 eq) step3->step4 Critical Timing step5 5. Coupling Shake 2-4h under Argon step4->step5 end End: Wash & Cleave step5->end

Figure 2: Optimized SPS workflow emphasizing the separation of activation and neutralization steps.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Yield / Unreacted Acid Amine deactivation by 6-F group.Switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the Acid Chloride on resin. Acid chlorides are more reactive than HATU esters.
Resin Color Change (Dark/Black) Oxidative degradation of indole.[5]Ensure solvents are rigorously degassed. Use an Argon balloon over the reaction vessel. Reduce coupling time and perform double coupling (2 x 1h) instead of one long coupling.
Multiple Peaks (LCMS) N1-acylation (Bis-acylation).This occurs if the base concentration is too high or reaction time is too long. Reduce DIPEA to 3 eq total excess. Use Collidine (weaker base) instead of DIPEA for the neutralization step.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[6] Chemical Society Reviews. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 6-Fluoro-1H-indol-3-amine during workup

Ticket ID: IND-6F-AMINE-OX Status: Resolved / Guide Published Urgency: High (Compound degrades in minutes) Applicable Compounds: 6-Fluoro-1H-indol-3-amine, 3-aminoindole derivatives. 🛑 Critical Warning: Read Before Exper...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-6F-AMINE-OX Status: Resolved / Guide Published Urgency: High (Compound degrades in minutes) Applicable Compounds: 6-Fluoro-1H-indol-3-amine, 3-aminoindole derivatives.

🛑 Critical Warning: Read Before Experimentation

Do not attempt to isolate 6-Fluoro-1H-indol-3-amine as a free base by standard column chromatography.

3-Aminoindoles are among the most electron-rich heteroaromatics known. Upon exposure to air, they undergo rapid oxidative dimerization to form deeply colored (red/black) imine dimers and amorphous "melanin-like" polymers. The 6-Fluoro substituent provides a slight inductive withdrawing effect, but it is insufficient to stabilize the electron-rich 3-amino group against aerobic oxidation.

Module 1: The Mechanism of Failure

"Why did my product turn into black tar?"

The instability stems from the high energy of the highest occupied molecular orbital (HOMO) in the indole system. The 3-position is the most nucleophilic; introducing an amine group there creates a "push-pull" electronic system that is extremely susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen.

The Oxidation Pathway[1]
  • Radical Formation: Oxygen abstracts a hydrogen or accepts an electron, forming a radical cation.

  • Imine Generation: The radical collapses into a 3-iminoindoline species.

  • Dimerization: The electrophilic imine reacts with unoxidized amine (nucleophile) to form "Rosindole" type dyes or isatin-like degradation products.

OxidationPathway cluster_prevention Stabilization Strategies Amine 6-Fluoro-3-aminoindole (Colorless/Pale Yellow) Radical Radical Cation Intermediate Amine->Radical O2 / Light Imine 3-Iminoindoline (Reactive Electrophile) Radical->Imine -H+ Tar Oxidative Dimers/Polymers (Black/Red Tar) Imine->Tar + Amine (Dimerization) Acid Protonation (Salt Formation) Acid->Amine pH < 4 Trap Acylation (Boc/Ac) Trap->Amine Blocks Oxidation Red Reducing Agent (Na2S2O4) Red->Radical Scavenges O2

Caption: Figure 1. The oxidative degradation pathway of 3-aminoindoles and intervention points.

Module 2: Troubleshooting & FAQs

Q: The reaction solution was clear, but it turned black during rotary evaporation. Why? A: Solvent removal increases concentration, accelerating the bimolecular dimerization rate. Additionally, trace peroxides in ether/THF or simply the air in the flask will oxidize the amine. Fix: Never rotovap to dryness as a free base. Always keep it in solution with a reducing agent or acid, or trap it immediately.

Q: Can I purify the free base on silica gel? A: No. Silica gel is slightly acidic and acts as a surface for oxidation. The compound will decompose on the column, streaking from baseline to solvent front. Fix: If you must filter, use basic alumina or Celite under an argon blanket, but avoiding chromatography is preferred.

Q: I need the free amine for the next step. How do I store it? A: You cannot store the free amine. You must store it as a Hydrochloride (HCl) or Oxalate salt . The salt forms are stable for months at -20°C under argon.

Module 3: Standard Operating Procedures (SOPs)

Choose the protocol that matches your downstream application.

Protocol A: In Situ Trapping (Recommended)

Use this if your final goal is an amide, urea, or carbamate derivative.

Concept: The amine is generated and immediately protected without ever being isolated.

  • Precursor: Start with 6-Fluoro-3-nitroindole or 6-Fluoro-3-phenylazoindole.

  • Reduction:

    • Dissolve precursor in MeOH/EtOAc (1:1).

    • Add 10% Pd/C (10 wt%).

    • Crucial Step: Add the acylating agent (e.g.,

      
       or Acetic Anhydride) directly into the reduction mixture (1.1 - 1.5 equiv).
      
  • Execution: Hydrogenate (H2 balloon) at RT for 2-4 hours.

  • Workup: Filter through Celite. The filtrate contains the stable N-protected amine.

  • Purification: Now you can safely use silica chromatography.

Protocol B: Isolation as Hydrochloride Salt

Use this if you need to store the compound or use it as a nucleophile later.

Concept: Protonating the amine (


) removes the lone pair electrons that initiate oxidation.
ReagentRole
SnCl₂ · 2H₂O Reducing agent (preferred over Pd/C for salt isolation).
Ethanol Solvent.[1][2][3]
Conc. HCl Proton source.
Diethyl Ether Anti-solvent for precipitation.

Step-by-Step:

  • Dissolve 6-Fluoro-3-nitroindole in Ethanol (0.1 M).

  • Add

    
     (5 equiv).
    
  • Heat to 70°C for 2 hours (monitor consumption of nitro starting material).

  • Workup (The "Salt Crash"):

    • Cool to Room Temperature.[2][3][4]

    • Add Conc.[3][5] HCl (approx 2-3 mL per gram of substrate).

    • Concentrate the ethanol volume by 50% on a rotovap (bath < 40°C).

    • Pour the residue into cold Diethyl Ether (excess).

    • The 6-Fluoro-3-aminoindole Hydrochloride will precipitate as a gray/white solid.

  • Filtration: Filter rapidly under Argon. Wash with dry ether.

  • Storage: Vacuum dry and store at -20°C.

Protocol C: Aqueous Workup with Antioxidant Shield

Use this if you must perform an extraction of the free base.

Concept: Sodium Dithionite (


) acts as an oxygen scavenger in the aqueous phase, protecting the amine during partition.
  • Quench: After reduction (e.g., using Dithionite or Hydrogenation), cool the mixture to 0°C.

  • Buffer: Prepare a saturated

    
     solution containing 1% w/v Sodium Dithionite .
    
  • Extraction:

    • Partition the reaction mixture between EtOAc (sparged with Argon) and the Dithionite/Bicarb buffer.

    • Work Fast: Shake and separate.

    • Optional: Wash organic layer with brine containing a pinch of ascorbic acid.

  • Use: Do not dry with

    
     for too long. Transfer the EtOAc solution directly into the next reaction vessel containing the electrophile.
    

Decision Matrix: Which Protocol?

DecisionMatrix Start Start: 6-Fluoro-3-nitroindole Goal What is your goal? Start->Goal Deriv Make Amide/Carbamate Goal->Deriv Stable Product Store Store for Later Goal->Store Stockpile React React with Aldehyde/Halide Goal->React Free Amine Needed ProtA Protocol A: In-Situ Trapping (Add Boc2O during reduction) Deriv->ProtA ProtB Protocol B: Isolate HCl Salt (SnCl2 / HCl precipitation) Store->ProtB ProtC Protocol C: Dithionite Extraction (Argon + Antioxidant wash) React->ProtC

Caption: Figure 2. Operational workflow for selecting the correct handling method.

References

  • BenchChem. (2025).[2][3][6] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Retrieved from

  • Zhang, X., et al. (2013). "Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction." National Institutes of Health (PMC). Retrieved from

  • Aksenov, N. A., et al. (2023).[7][8] "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." Molecules (MDPI). Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3-Aminoindole Hydrochloride Product Data. Retrieved from

  • Pelkey, E. T. (2003). "Indoles."[2][3][8][9][10][11] In Progress in Heterocyclic Chemistry. (General reference for indole reactivity and oxidation potentials).

Sources

Optimization

Stabilization methods for 6-fluoro-3-aminoindole free base generation

This guide serves as a centralized technical support resource for the handling and stabilization of 6-fluoro-3-aminoindole . Due to the high susceptibility of the C3-amino group to oxidative coupling, this intermediate r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a centralized technical support resource for the handling and stabilization of 6-fluoro-3-aminoindole . Due to the high susceptibility of the C3-amino group to oxidative coupling, this intermediate requires rigorous exclusion of oxygen and precise pH control.

Executive Summary: The Instability Mechanism

The 6-fluoro-3-aminoindole free base is inherently unstable. Unlike its hydrochloride salt, the free amine possesses a high electron density at the C2 and C3 positions. In the presence of molecular oxygen (


), it undergoes rapid oxidative dimerization , forming colored impurities such as rosindoles  (red/pink) or isatin derivatives  (orange/brown).

Key Constraint: The free base should effectively be treated as a transient species. Isolation is strongly discouraged unless performed under strict Schlenk conditions at low temperatures.

Part 1: Standard Operating Procedures (SOPs)
SOP-A: In Situ Generation & Trapping (Recommended)

Use this protocol for acylation, reductive amination, or sulfonation reactions.

Reagents:

  • Starting Material: 6-Fluoro-3-aminoindole HCl salt.

  • Base: Pyridine (mild) or Triethylamine (

    
    ) (stronger).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Atmosphere: Argon (Ar) or Nitrogen (

    
    ).[1]
    

Protocol:

  • Degassing: Sparge the reaction solvent (DCM/THF) with Argon for 15 minutes prior to use. Rationale: Dissolved oxygen is the primary initiator of dimerization.

  • Suspension: Charge the 6-fluoro-3-aminoindole HCl salt into the reaction vessel under positive Argon pressure. Add the degassed solvent. The salt will likely remain as a suspension.

  • Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Low temperature kinetically inhibits the oxidation pathway.

  • Liberation: Add the organic base (e.g.,

    
    , 2.2 equivalents) dropwise.
    
    • Observation: The suspension may clear or change texture as the free base is liberated and

      
       forms.
      
    • Critical Check: If the solution turns bright red or purple instantly, oxygen ingress has occurred.

  • Immediate Trapping: Add the electrophile (e.g., acid chloride, aldehyde) immediately (within 1-2 minutes) after base addition. Do not stir the free base solution for extended periods.

SOP-B: Isolation of Free Base (High Risk)

Only use if the subsequent reaction cannot tolerate amine salts.

Protocol:

  • Partition: Suspend the HCl salt in degassed Ethyl Acetate (EtOAc).

  • Neutralization: Add cold (0°C), degassed 5%

    
     solution. Shake vigorously for 30 seconds.
    
  • Separation: Separate layers immediately under an inert atmosphere (e.g., using a cannula transfer or separating funnel with Argon line).

  • Drying: Dry the organic layer over anhydrous

    
     (pre-flushed with Ar) for 2 minutes.
    
  • Evaporation: Concentrate in vacuo at <20°C . Do not heat.

  • Storage: Use immediately. Do not store.

Part 2: Troubleshooting & FAQs

Q1: My reaction mixture turned pink/red immediately after adding the base. Is the product ruined? Diagnosis: This is the "Rosindole Effect." It indicates oxidative dimerization.[2][3] Solution:

  • Minor coloration (Light Pink): Proceed immediately. The impurity level may be low (<5%).

  • Deep Red/Black: Abort. The free base has significantly degraded.

  • Prevention: Ensure all solvents are degassed. Use a glovebox or strict Schlenk lines. Check your Argon source for moisture/oxygen.

Q2: Can I store the free base in the freezer? Answer: No. Even at -20°C, the free base will degrade over 12-24 hours, turning into a black tar. Always store as the HCl salt or Oxalate salt , which are stable for months at 4°C.

Q3: Why use 6-fluoro-3-aminoindole instead of the non-fluorinated analog? Insight: The 6-fluoro substituent is electron-withdrawing by induction but electron-donating by resonance.[4] While it modulates biological activity (metabolic stability), it does not significantly stabilize the 3-amino group against oxidation compared to the parent indole.

Q4: I see low yields in reductive amination. Why? Diagnosis: Imine formation (step 1) is reversible and water-sensitive. Fix: Add a drying agent (molecular sieves, 4Å) or a water scavenger (


) during the imine formation step. Ensure the free base is generated in the presence of the ketone/aldehyde.
Part 3: Visualization of Pathways
Figure 1: Recommended Workflow vs. Degradation Pathway

This diagram illustrates the "Happy Path" (Trapping) versus the "Sad Path" (Oxidation).

G Salt 6-Fluoro-3-Aminoindole HCl Salt (Stable Solid) FreeBase Free Base (Transient Species) Salt->FreeBase Base (Et3N) Inert Atm. 0°C Trapped Stable Product (Amide/Amine) FreeBase->Trapped Electrophile (Immediate) Dimer Oxidative Dimers (Red/Black Impurities) FreeBase->Dimer O2 Exposure Time > 10 min

Caption: Kinetic competition between productive trapping (Green) and oxidative degradation (Red).

Part 4: Data & Compatibility Tables
Table 1: Solvent Compatibility for Free Base Generation
SolventSuitabilityNotes
Dichloromethane (DCM) High Excellent solubility for free base; easy to degas.
THF High Good for subsequent organometallic steps. Must be peroxide-free.
Ethyl Acetate Medium Good for extraction, but ester hydrolysis risk if pH > 10.
Methanol/Ethanol Low Protic solvents can accelerate polymerization; difficult to dry completely.
DMF/DMSO Avoid Hard to remove; often contain dissolved

; high boiling points promote degradation.
Table 2: Stability Profile
FormConditionEstimated Stability (

)
HCl Salt Solid, 4°C, Dark> 1 Year
Free Base Solution (DCM),

, 25°C
< 15 Minutes
Free Base Solution (DCM), Argon, 0°C~ 2-4 Hours
Free Base Solid (Isolated), Argon, -20°C< 24 Hours
References
  • BenchChem. (2025).[1][2] 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. BenchChem Technical Library. Link

  • Kishore, K. G., et al. (2013). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. National Institutes of Health (PMC). Link

  • Laha, J. K., et al. (2020). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles. Chemical Communications (RSC). Link

  • Pelletier, F., et al. (2021). Synthesis of a Series of Diaminoindoles. ACS Omega. Link

Sources

Troubleshooting

Removing impurities from 6-Fluoro-1H-indol-3-amine hydrochloride recrystallization

Technical Support Center: Purification of 3-Aminoindole Derivatives Subject: Troubleshooting High-Purity Recrystallization of 6-Fluoro-1H-indol-3-amine HCl Ticket ID: #IND-6F-PUR-001 Welcome to the technical support arch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Aminoindole Derivatives

Subject: Troubleshooting High-Purity Recrystallization of 6-Fluoro-1H-indol-3-amine HCl Ticket ID: #IND-6F-PUR-001

Welcome to the technical support archive. Below is a comprehensive guide designed for researchers encountering stability and purity issues with 6-Fluoro-1H-indol-3-amine hydrochloride . This compound belongs to a class of electron-rich heterocycles notoriously difficult to purify due to their susceptibility to oxidative dimerization.[1][2]

This guide moves beyond standard protocols, addressing the causality of degradation and providing a self-validating workflow for recovery.

Part 1: The Chemistry of Failure (Why your batch is turning pink)

Before attempting recrystallization, you must understand the enemy. 3-Aminoindoles are electron-rich enamines masked within an aromatic system. Even as hydrochloride salts, they are prone to auto-oxidation upon exposure to air and light.

The "Pink/Red" Impurity: The most common complaint is the product turning pink, red, or brown during crystallization. This is not a simple inorganic impurity; it is a sign of oxidative dimerization . The 3-amino group facilitates the formation of radical cations, which couple to form rosindole-like dyes or imino-quinone species [1, 2].

The 6-Fluoro Effect: While the fluorine atom at the 6-position is electron-withdrawing (inductively), the 3-amino group's resonance donation dominates the reactivity, keeping the ring highly susceptible to oxidation.

Part 2: Troubleshooting & FAQs

Q1: "My crude solid is dark brown. Standard ethanol recrystallization failed to clean it. What now?"

Diagnosis: You likely have significant oxidative oligomers (tars) that are co-precipitating with your salt. The Fix: You must perform a decolorizing carbon (charcoal) filtration before the crystallization step, but with a twist:

  • Standard Error: Adding charcoal to neutral alcohol. This can promote free-base formation and further oxidation.

  • Correct Protocol: Dissolve the crude material in methanol/ethanol containing 1% v/v concentrated HCl . The excess acid suppresses the equilibrium toward the free base. Add activated charcoal, heat briefly (under Nitrogen), and filter while hot.

Q2: "I used Ethanol/Ether, but I got an oil instead of crystals."

Diagnosis: "Oiling out" occurs when the anti-solvent (Ether) is added too quickly or the solution is too concentrated, causing the salt to separate as a liquid phase rather than nucleating. The Fix:

  • Re-dissolve: Warm the oil back into the solution by adding a small amount of the polar solvent (Ethanol).

  • Seed: If you have any solid crystals from a previous batch, add a tiny amount as seeds.

  • Slow Diffusion: Instead of pouring Ether in, layer the Ether carefully on top of the Ethanol solution and let them mix slowly by diffusion at 4°C.

Q3: "The product purity is good, but the yield is terrible (<30%)."

Diagnosis: You might be washing your crystals with a solvent that is too polar, or the mother liquor retains too much product. The Fix:

  • Wash Solvent: Never wash with pure ethanol. Wash with a cold mixture of 10% Ethanol / 90% Ether (or whatever anti-solvent you used).

  • Mother Liquor: Do not discard the filtrate. Concentrate it to half volume and repeat the crystallization (Crop 2). Note: Crop 2 will always be less pure than Crop 1.

Part 3: The "Acid-Shielded" Recrystallization Protocol

This protocol is designed to minimize oxidative stress during the purification process.

Reagents:

  • Solvent A: Anhydrous Ethanol (degassed with Argon/Nitrogen for 10 mins).

  • Solvent B: Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Stabilizer: Concentrated HCl (37%).

  • Adsorbent: Activated Charcoal (Norit).

Step-by-Step Workflow:

  • Preparation: Flush all glassware with Nitrogen/Argon. 3-aminoindoles degrade rapidly in solution if oxygen is present [3].

  • Dissolution:

    • Place crude 6-Fluoro-1H-indol-3-amine HCl in a round-bottom flask.

    • Add Solvent A (Ethanol) sparingly while heating to 40-50°C.

    • Critical Step: Add 1-2 drops of Conc. HCl per 10 mL of solvent. This ensures the amine remains fully protonated.

  • Decolorization (If colored):

    • If the solution is dark, add activated charcoal (5-10 wt% of crude mass).

    • Stir for 5-10 minutes at 40°C.

    • Filter hot through a Celite pad (pre-washed with acidic ethanol) to remove charcoal.

  • Crystallization:

    • Concentrate the filtrate under reduced pressure (keep bath temp <45°C) until the solution is saturated (cloud point).

    • Slowly add Solvent B (Ether/MTBE) dropwise until a persistent turbidity is observed.

    • Add just enough Ethanol to clear the turbidity.

  • Nucleation:

    • Seal the flask under Nitrogen.

    • Allow to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

    • Optional: If no crystals form, scratch the glass wall with a glass rod to induce nucleation.

  • Isolation:

    • Filter the crystals rapidly.

    • Wash with cold Solvent B .

    • Dry under high vacuum in a desiccator (preferably over P2O5 or KOH pellets to remove acid traces).

Part 4: Data & Visualization

Solvent Compatibility Table
Solvent SystemRoleSuitabilityNotes
Ethanol / Diethyl Ether Primary SystemExcellent Standard for HCl salts. Good yield/purity balance.
Methanol / Ethyl Acetate AlternativeGood Methanol has higher solubility; use if Ethanol volume is too high.
Water / HCl AvoidPoor High risk of hydrolysis/oxidation. Hard to dry.
Acetone AvoidDangerous Can form imines (Schiff bases) with the amine.
Purification Logic Flow

The following diagram illustrates the decision-making process for purifying unstable aminoindole salts.

RecrystallizationWorkflow Start Crude 6-Fluoro-1H-indol-3-amine HCl CheckColor Visual Inspection: Is it Pink/Red/Brown? Start->CheckColor DissolveAcid Dissolve in EtOH + trace HCl (Under Argon/N2) CheckColor->DissolveAcid Yes (Oxidation) CheckColor->DissolveAcid No (Standard) Charcoal Add Activated Charcoal Filter Hot (Celite) DissolveAcid->Charcoal If Colored Concentrate Concentrate to Saturation (Rotovap <45°C) DissolveAcid->Concentrate If Clean Charcoal->Concentrate AntiSolvent Add Anti-Solvent (Ether/MTBE) Until Turbid Concentrate->AntiSolvent Cooling Slow Cooling (RT -> 4°C) Overnight AntiSolvent->Cooling Filter Filter & Wash (Cold Ether) Cooling->Filter Dry Vacuum Dry (Desiccator) Filter->Dry

Caption: Decision tree for the acid-stabilized recrystallization of 3-aminoindole derivatives, prioritizing oxidative stability.

Part 5: References

  • BenchChem. (2025).[1][3][4] 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. Retrieved from (Accessed via Search Result 1.1).

  • Aksenov, N. A., et al. (2023).[5][6] A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI Molecules. Retrieved from (Accessed via Search Result 1.2).

  • Domasevitch, K. V., et al. (2021).[7] Recrystallization of amine compounds. ResearchGate Discussion. Retrieved from (Accessed via Search Result 1.12).

  • Sigma-Aldrich. (n.d.). 3-amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride Product Data. Retrieved from (Accessed via Search Result 1.10).

Sources

Optimization

Improving nucleophilicity of the amine group in 6-fluoroindoles

Technical Support Center: Enhancing N1-Nucleophilicity in 6-Fluoroindoles ID: TSC-IND-06F | Version: 2.4 | Status: Active Audience: Medicinal Chemists, Process Chemists Executive Summary: The 6-Fluoroindole Paradox As a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing N1-Nucleophilicity in 6-Fluoroindoles

ID: TSC-IND-06F | Version: 2.4 | Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary: The 6-Fluoroindole Paradox

As a researcher working with 6-fluoroindole, you are likely encountering a specific electronic conflict. The fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect (-I).

  • The Benefit: It significantly increases the acidity of the N1-H proton compared to unsubstituted indole (pKa drops from ~21 to ~19.5 in DMSO), making deprotonation easier .

  • The Drawback: Once deprotonated, the resulting nitrogen anion has lower electron density than a standard indolyl anion, making it a weaker nucleophile .

This guide provides technical protocols to overcome this "nucleophilic penalty" through precise solvation engineering, counter-ion selection, and catalytic activation.

Module 1: The "Naked Anion" Strategy (SN2 Alkylation)

To maximize N1-nucleophilicity, you must not only deprotonate the amine but also separate the resulting anion from its counter-cation. A "tight ion pair" effectively masks the nucleophile.

Protocol A: Sodium Hydride / DMF (The Standard)

Best for: Primary alkyl halides, unhindered electrophiles.

  • Dissolution: Dissolve 6-fluoroindole (1.0 equiv) in anhydrous DMF (0.2 M).

    • Why DMF? DMF has a high dielectric constant (

      
       = 36.7) which supports charge separation.
      
  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Checkpoint: Evolution of H₂ gas must cease before proceeding (approx. 30 min). This ensures the formation of Sodium 6-fluoroindolide.

  • The Critical Step: Stir for an additional 15 minutes at room temperature.

    • Technical Insight: This allows the "tight" Na⁺-Indolide⁻ pair to relax into a "solvent-separated" ion pair, exposing the nitrogen electrons.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise at 0°C.

  • Quench: Pour into ice water.

Protocol B: Cesium Carbonate / Acetonitrile (The "Cesium Effect")

Best for: Sensitive substrates, preventing C3-alkylation side reactions.

Cesium (Cs⁺) has a large ionic radius, creating a weaker lattice energy and looser ion pairing with the indolide anion compared to Na⁺ or K⁺. This makes the N-anion more "available" for reaction.

ParameterNaH ConditionsCs₂CO₃ Conditions
Base Strength Strong (pKa ~35)Moderate (pKa ~10 in H₂O, higher in DMSO)
Species Formed Free Indolide AnionTransient Indolide
Solvation High (DMF/DMSO)Moderate (MeCN/DMF)
N1 vs C3 Selectivity GoodExcellent

Module 2: Visualizing the Activation Pathway

The following diagram illustrates the mechanistic pathway to maximize nucleophilicity, distinguishing between "Tight Ion Pairs" (Low Reactivity) and "Solvent-Separated Pairs" (High Reactivity).

IndoleActivation Start 6-Fluoroindole (Neutral) Base Base Treatment (NaH or Cs2CO3) Start->Base Deprotonation TightPair Tight Ion Pair (M+ ... N-Indole) Base->TightPair Salt Formation Solvation Solvent Shell (DMF/DMSO/Crown Ether) TightPair->Solvation Dissociation Product N-Alkylated Product TightPair->Product Slow/C3-Attack NakedAnion Naked Anion (Reactive Nucleophile) Solvation->NakedAnion Separation NakedAnion->Product Electrophile Attack

Caption: Transition from neutral indole to reactive "naked" anion via solvation effects.

Module 3: Advanced Activation (Buchwald-Hartwig Arylation)

When reacting 6-fluoroindole with aryl halides, SN2 mechanisms fail. You must use Palladium catalysis. The electron-poor nature of 6-fluoroindole makes the reductive elimination step challenging.

Recommended System:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: tBuXPhos or BrettPhos (2-4 mol%)

    • Why? These bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide and, crucially, stabilize the Pd center against the non-nucleophilic indole amine.

  • Base: K₃PO₄ (weak base is sufficient due to 6-F acidity) or tBuONa.

  • Solvent: Toluene or 1,4-Dioxane (100°C).

Troubleshooting & FAQs

Q1: I am observing significant C3-alkylation instead of N1-alkylation. Why? A: This is a classic "Ambident Nucleophile" issue.

  • Diagnosis: You likely have a "tight ion pair" or are using a protic/non-polar solvent. The C3 position is softer and reacts better in neutral/acidic conditions or when the N-charge is masked.

  • Fix:

    • Switch solvent to DMSO or DMF .

    • Add 15-Crown-5 (if using NaH) or 18-Crown-6 (if using KOH) to sequester the cation.

    • Ensure the reaction temperature is kept low (0°C) during electrophile addition; C3 alkylation often has a higher activation energy.

Q2: My reaction with 6-fluoroindole is much slower than with unsubstituted indole. A: This is expected. The fluorine pulls density from the nitrogen.

  • Fix: You need to increase the "kinetic nucleophilicity."

    • Add TBAF (Tetrabutylammonium fluoride) . The bulky tetrabutylammonium counter-ion prevents tight pairing, leaving the indolide anion highly reactive.

    • Use NaH in DMF rather than weaker bases like carbonates.

Q3: Can I use phase transfer catalysis (PTC)? A: Yes, and it is highly recommended for 6-fluoroindole.

  • Recipe: Toluene/50% NaOH (aq) biphasic system with 5 mol% TBAB (Tetrabutylammonium bromide) .

  • Mechanism:[1][2][3][4] The TBA+ cation transports the hydroxide into the organic layer, deprotonates the indole, and forms a lipophilic ion pair (TBA+ Indolide-) that reacts rapidly with the electrophile in the organic phase.

Decision Matrix: Selecting the Right Conditions

Use this logic flow to determine your experimental setup based on your electrophile.

DecisionTree Input Select Electrophile Type1 Primary Alkyl Halide (MeI, BnBr) Input->Type1 Type2 Aryl Halide (Ph-Br) Input->Type2 Type3 Michael Acceptor (Acrylates) Input->Type3 Sol1 Standard SN2: NaH / DMF / 0°C Type1->Sol1 Sol2 Buchwald-Hartwig: Pd2(dba)3 / tBuXPhos tBuONa / Toluene Type2->Sol2 Sol3 Base Catalysis: Cs2CO3 / MeCN or DBU / DMSO Type3->Sol3

Caption: Experimental decision matrix for N1-functionalization of 6-fluoroindole.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

    • Context: Establishes the pKa baseline for indole acidity in DMSO.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

    • Context: Authoritative source for ligand selection (XPhos/BrettPhos) in coupling electron-deficient amines.
  • Makhinya, A. N., et al. (2023).[2][5] Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate.[3] Molecules, 28(21), 7450. Link

    • Context: Discusses the use of Carbonate bases and solvent effects on N1-nucleophilicity.
  • Trost, B. M., & Zhang, Y. (2011). Molybdenum-Catalyzed Regio- and Enantioselective Alkylation of Indoles. Journal of the American Chemical Society, 133(32), 12410–12413. Link

    • Context: Advanced troubleshooting for Regioselectivity (C3 vs N1) issues.
  • Sigma-Aldrich Technical Bulletin. Buchwald Catalysts & Ligands User Guide. Link

    • Context: Practical guide for catalyst generation generations (Gen 1 vs Gen 3)

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 6-Fluoro-1H-indol-3-amine derivatives

Mass Spectrometry Fragmentation Patterns of 6-Fluoro-1H-indol-3-amine Derivatives: A Comparative Guide to HRMS vs. Triple Quadrupole Platforms Executive Summary The structural elucidation and trace quantitation of 6-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 6-Fluoro-1H-indol-3-amine Derivatives: A Comparative Guide to HRMS vs. Triple Quadrupole Platforms

Executive Summary

The structural elucidation and trace quantitation of 6-Fluoro-1H-indol-3-amine derivatives—a critical class of scaffolds in the development of serotonin receptor ligands and STING pathway modulators—present unique analytical challenges. The presence of the highly electronegative fluorine atom at the C6 position significantly alters the electron density of the indole ring, directly impacting the molecule's behavior under collision-induced dissociation (CID) and higher-energy C-trap dissociation (HCD).

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, represented by the Thermo Fisher Orbitrap Exploris 480) against Low-Resolution Tandem Mass Spectrometry (QqQ, represented by the Agilent 6495C Triple Quadrupole) for analyzing these derivatives. By examining the mechanistic causality of their fragmentation, we provide a self-validating framework for both structural characterization and high-throughput pharmacokinetic (PK) quantitation.

Mechanistic Causality: The Physics of Fluoroindole Fragmentation

To optimize any MS method, one must first understand why the molecule fragments the way it does. For 6-fluoro-1H-indol-3-amines and their ethyl-linked tryptamine analogs, fragmentation is governed by the stability of the indole nucleus and the lability of the amine group[1].

  • β-Cleavage and Ammonia/Amine Loss: Under low-to-moderate collision energies (10–25 eV), the dominant pathway is the β-cleavage of the amine group. For primary amines, this manifests as a neutral loss of ammonia (-17.0265 Da), generating a highly stable fluorovinylindole cation[1]. The causality here is driven by the formation of an extended conjugated pi-system across the indole ring, which stabilizes the positive charge.

  • α-Cleavage: A competing, albeit less dominant, pathway involves α-cleavage, yielding an immonium ion. The ratio of α- to β-cleavage is highly dependent on the degree of alkylation on the amine nitrogen[1].

  • High-Energy HF Neutral Loss: The C-F bond is exceptionally strong (~485 kJ/mol). However, at elevated collision energies (>40 eV), the fluorovinylindole cation undergoes a characteristic neutral loss of hydrogen fluoride (HF, -20.0062 Da). This diagnostic fragment is crucial for differentiating fluorinated indoles from isobaric hydroxylated indoles, as the latter typically lose H2O (-18 Da) at much lower energy thresholds[2].

fragmentation A 6-Fluoro-1H-indol-3-amine [M+H]+ m/z 151.0671 B Fluoro-indolyl Cation [M+H-NH3]+ m/z 134.0406 A->B β-cleavage (-17 Da) Low CE (10-20 eV) D Immonium Ion (α-cleavage product) A->D α-cleavage Variable CE C Defluorinated Core [M+H-NH3-HF]+ m/z 114.0344 B->C HF Loss (-20 Da) High CE (>40 eV)

Fig 1. Causality of CID/HCD fragmentation pathways for 6-Fluoro-1H-indol-3-amine derivatives.

Product Comparison: Orbitrap HRMS vs. Agilent QqQ

When designing an assay for 6-fluoroindole derivatives, the choice of platform dictates the analytical ceiling of the experiment.

  • Thermo Fisher Orbitrap Exploris 480 (HRMS): Operates at resolving powers up to 480,000 (FWHM at m/z 200). It is the definitive choice for metabolite identification and structural elucidation . Because biological matrices often contain endogenous indoleamines (e.g., serotonin, tryptamine), the sub-1 ppm mass accuracy of the Orbitrap is required to confidently separate the fluorinated synthetic derivative from endogenous isobaric interferences[3].

  • Agilent 6495C Triple Quadrupole (QqQ): Utilizes Multiple Reaction Monitoring (MRM) to act as a mass filter, stripping away background noise. While it lacks the resolution to determine exact elemental composition, its ion transmission efficiency makes it the superior choice for sub-picogram trace quantitation in PK/PD studies[4].

Quantitative Data Summary: Platform Performance Comparison
ParameterOrbitrap Exploris 480 (HRMS)Agilent 6495C (QqQ)
Primary Application Structural Elucidation, MetabolomicsHigh-Throughput Quantitation, PK/PD
Mass Accuracy < 1 ppm (Internal Calibration)~ 0.1 Da (Unit Mass Resolution)
Dynamic Range 4 to 5 orders of magnitudeUp to 6 orders of magnitude
Target Fragment (Primary) Exact m/z 134.0406 (Mass Error < 1ppm)Nominal m/z 134.0 (MRM Transition)
Diagnostic Validation Isotopic fine structure (13C, 15N)Ion ratio confirmation (Qualifier/Quantifier)
LOD (Plasma Matrix) ~ 1 - 5 ng/mL~ 10 - 50 pg/mL

Self-Validating Experimental Protocols

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction, the protocol intrinsically corrects for matrix effects and extraction recovery losses, ensuring that any observed signal variations are strictly due to the analyte concentration.

Step-by-Step Methodology

Step 1: Sample Preparation (Solid-Phase Extraction)

  • Aliquot 100 µL of plasma matrix into a 96-well plate.

  • Spike with 10 µL of SIL-IS (e.g., 6-Fluoro-1H-indol-3-amine-d4, 100 ng/mL). Causality: The deuterium label shifts the mass by +4 Da, allowing the MS to distinguish it from the analyte while maintaining identical chromatographic retention.

  • Add 300 µL of 2% Formic Acid in Water to disrupt protein binding.

  • Load onto a mixed-mode cation exchange (MCX) SPE plate. Wash with 100% Methanol, then elute with 5% NH4OH in Methanol. Evaporate to dryness and reconstitute in 100 µL of initial mobile phase.

Step 2: UHPLC Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.5 minutes. Causality: The acidic mobile phase ensures the amine group remains protonated, maximizing ionization efficiency in the ESI source.

Step 3: Mass Spectrometry Parameters

  • For QqQ (Agilent 6495C): Set ESI to positive mode.

    • Quantifier Transition: m/z 151.1 → 134.0 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 151.1 → 114.0 (Collision Energy: 45 eV).

  • For HRMS (Orbitrap): Set resolution to 120,000. Use targeted-SIM (t-SIM) combined with data-dependent MS2 (ddMS2) using stepped normalized collision energies (NCE) of 20, 40, and 60 to capture both the labile ammonia loss and the high-energy HF loss in a single scan.

workflow Start Sample Preparation (SPE & Isotope Dilution) LC UHPLC Separation (C18, 0.1% FA Gradient) Start->LC Decision Analytical Objective LC->Decision HRMS Orbitrap HRMS (Metabolite ID, Exact Mass) Decision->HRMS Qualitative QqQ Triple Quadrupole QqQ (Trace Quantitation, MRM) Decision->QqQ Quantitative DataHRMS Structural Elucidation (< 1 ppm Mass Error) HRMS->DataHRMS DataQqQ PK/PD Profiling (High Sensitivity) QqQ->DataQqQ

Fig 2. Self-validating decision tree for the analysis of 6-Fluoro-1H-indol-3-amine derivatives.

Conclusion

The successful mass spectrometric analysis of 6-fluoro-1H-indol-3-amine derivatives relies heavily on matching the analytical platform to the experimental objective. While the Agilent 6495C QqQ provides unmatched sensitivity for tracking the parent compound in complex biological matrices[4], the Thermo Orbitrap Exploris 480 is indispensable for mapping the exact mass fragmentations—specifically the diagnostic high-energy HF neutral loss[2][3]. By adhering to the self-validating protocols outlined above, researchers can ensure robust, reproducible, and highly accurate data generation.

References

  • National Taiwan Normal University. (2008). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. Talanta.[Link]

  • Wohlfarth, A., et al. (2022).
  • Runguphan, W., et al. (2009). Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. PNAS.[Link]

  • Vorce, S. P., et al. (2004). A General Screening and Confirmation Approach to the Analysis of Designer Tryptamines and Phenethylamines in Blood and Urine Using GC-MS. Journal of Analytical Toxicology.[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) studies of 6-fluoroindole vs non-fluorinated analogs

The following guide provides an in-depth technical comparison of 6-fluoroindole versus non-fluorinated indole, designed for medicinal chemists and drug discovery scientists. Content Type: Publish Comparison Guide Audienc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 6-fluoroindole versus non-fluorinated indole, designed for medicinal chemists and drug discovery scientists.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Chemical Biologists

Executive Summary: The "Fluorine Effect" at C6

In the optimization of indole-based pharmacophores, the introduction of a fluorine atom is rarely a random screen; it is a strategic maneuver to modulate metabolism and electronics without altering steric bulk.

6-Fluoroindole (CAS: 399-51-9) represents a critical bioisostere of the parent indole. Unlike substitutions at C5 (which mimics the hydroxyl group of serotonin) or C3 (the primary synthetic vector), C6-fluorination is often employed to:

  • Block Metabolic Soft Spots: Prevent CYP450-mediated hydroxylation at the electron-rich C6 position.

  • Modulate NH Acidity: Increase the hydrogen bond donor (HBD) strength of the pyrrole NH via inductive electron withdrawal.

  • Tune Lipophilicity: Incrementally increase LogP to improve membrane permeability without the solubility penalty of heavier halogens (Cl, Br).

This guide compares the physicochemical and biological performance of 6-fluoroindole against its non-fluorinated parent, supported by experimental protocols and case studies.

Physicochemical Comparison

The substitution of Hydrogen (Van der Waals radius


 Å) with Fluorine (

Å) at the 6-position induces significant electronic changes with minimal steric perturbation.
Table 1: Physicochemical Profile – Indole vs. 6-Fluoroindole
PropertyIndole (Parent)6-FluoroindoleImpact on Drug Design
Molecular Weight 117.15 g/mol 135.14 g/mol Minimal increase; maintains "Fragment-Like" space.
pKa (DMSO) ~21.0 [1]~19.8 (Est.)[1]Increased Acidity: The electron-withdrawing F atom stabilizes the conjugate base, making the NH a stronger H-bond donor.
Lipophilicity (LogP) 2.142.45Enhanced Permeability: Moderate increase aids passive transport across the BBB or cell membranes.
Electrostatic Potential Negative density at C3/C6Reduced density at C6Metabolic Blocking: Reduces electron density at C6, hampering electrophilic attack by CYP enzymes.
Hammett Constant (

)
0.00 (H)0.06 (F)Electronic Tuning: Subtle deactivation of the ring system compared to H.

Expert Insight: The shift in pKa is the "silent" optimizer. By making the indole NH more acidic, 6-fluoroindole derivatives often show tighter binding to receptors where the NH acts as a hydrogen bond donor to a backbone carbonyl or side-chain carboxylate (e.g., Asp/Glu residues).

Case Study: 5-HT Receptor Ligands

Context: A study by Merck Sharp & Dohme (MSD) investigated fluorinated tryptamine derivatives to improve the pharmacokinetic (PK) profile of serotonin 5-HT


 agonists (migraine treatments).
Experimental Data Comparison

The introduction of fluorine at the 6-position of the indole ring (and associated piperidine side chains) was pivotal in separating efficacy from bioavailability issues.

MetricNon-Fluorinated Analog6-Fluoro AnalogOutcome
Binding Affinity (

)
1.2 nM0.8 nMMaintained/Improved: F-substitution did not disrupt the binding pocket fit.
Oral Bioavailability (

)
< 5%28%Major Gain: Blockade of first-pass metabolism and improved membrane permeability.
Metabolic Route Rapid C6-HydroxylationC6-BlockedMetabolic Shunt: Forced metabolism to slower pathways (e.g., N-demethylation).

Mechanism of Action: The C6 position in natural indoles (like tryptophan and serotonin) is a primary site for hydroxylation by hepatic enzymes (e.g., CYP2D6). Fluorine, with its high C-F bond energy (~116 kcal/mol vs. ~99 kcal/mol for C-H), effectively renders this position inert to oxidative metabolism.

Visualization: The Logic of the "Fluorine Scan"

The following diagram illustrates the decision-making process when selecting the 6-position for fluorination during lead optimization.

FluorineScan Lead Indole-Based Lead Compound (High Potency, Poor PK) MetabIssue Identify Metabolic Soft Spot (MetID Study) Lead->MetabIssue C6_Identified C6-Hydroxylation Major Pathway MetabIssue->C6_Identified LC-MS Analysis Design Design Strategy: Block C6 with Fluorine C6_Identified->Design Synthesis Synthesis: Leimgruber-Batcho (From 4-fluoro-2-nitrotoluene) Design->Synthesis Test Validation Assays Synthesis->Test Outcome1 Microsomal Stability: Increased t1/2 Test->Outcome1 Outcome2 Potency (Ki): Maintained/Improved Test->Outcome2

Caption: Workflow for identifying and validating C6-fluorination to resolve metabolic instability in indole scaffolds.

Experimental Protocols

To validate the advantages of 6-fluoroindole, the following protocols are recommended. These are designed to be self-validating by including internal standards and positive controls.

Protocol A: Leimgruber-Batcho Synthesis of 6-Fluoroindole

Standard authoritative method for scalable synthesis.

Reagents:

  • 4-Fluoro-2-nitrotoluene (Starting Material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine (Catalyst)

  • Raney Nickel (or Pd/C) & Hydrazine Hydrate

Step-by-Step Workflow:

  • Enamine Formation:

    • Dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in DMF.

    • Add DMF-DMA (1.1 eq) and Pyrrolidine (1.1 eq).

    • Heat to 110°C for 3-4 hours under

      
      . The solution will turn deep red (formation of the 
      
      
      
      -dimethylaminostyrene intermediate).
    • Validation: Monitor by TLC (disappearance of nitrotoluene).

    • Concentrate in vacuo to yield the crude red enamine oil.

  • Reductive Cyclization:

    • Dissolve the crude enamine in MeOH/THF (1:1).

    • Add Raney Nickel (approx 10% w/w) carefully (pyrophoric!).

    • Add Hydrazine Hydrate (5.0 eq) dropwise at 50-60°C. Caution: Exothermic gas evolution (

      
      ).
      
    • Reflux for 2 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Yield Expectation: 75-85% of off-white crystalline solid (mp 72-76°C).

Protocol B: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic blockade effect.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: Indole derivative (Control) vs. 6-Fluoro analog.

  • Internal Standard: Tolbutamide or Verapamil.

Procedure:

  • Preparation: Prepare 1 µM solutions of both compounds in Phosphate Buffer (pH 7.4).

  • Incubation:

    • Add microsomes (final conc.[2] 0.5 mg/mL).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH.[3]

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing the Internal Standard.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate

      
      .
      
    • Success Criterion: The 6-fluoro analog should exhibit a statistically significant increase in

      
       (>2-fold) compared to the non-fluorinated parent.
      

References

  • Bordwell, F. G. (1988).[4] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link

  • Street, L. J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles... gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.[5] Journal of Medicinal Chemistry, 42(12), 2087-2104.[5] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. Link

  • Treiber-Kleinke, C., et al. (2024). Escherichia coli adapts metabolically to 6- and 7-fluoroindole. Frontiers in Microbiology, 15. Link

Sources

Validation

Precision Profiling of Indole Derivatives: A Comparative IR Spectroscopy Guide

Topic: IR spectroscopy bands for amine and fluoro groups in indole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Indole scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy bands for amine and fluoro groups in indole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Indole scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for tryptophan, serotonin, and a vast array of synthetic therapeutics. The precise characterization of substituted indoles—specifically distinguishing between amine (N-H) and fluoro (C-F) motifs—is critical for structure-activity relationship (SAR) studies.

This guide compares the efficacy of High-Fidelity Fourier Transform Infrared (FTIR) Spectroscopy against alternative vibrational techniques (Raman, Near-IR) for the structural elucidation of fluoroindole isomers. We provide an authoritative workflow for distinguishing 4-, 5-, and 6-fluoroindole derivatives, grounded in experimental rigor.

Part 1: Technology Comparison – Why FTIR?

In the analysis of fluoroindoles, the choice of spectroscopic technique is dictated by the electronic nature of the target bonds. The table below objectively compares FTIR against Raman Spectroscopy for this specific application.

Comparative Performance Matrix
FeatureFTIR (Transmission/ATR) Raman Spectroscopy Verdict
N-H Detection Superior. The N-H bond is highly polar, resulting in a strong dipole change and intense IR absorption (~3400 cm⁻¹).Weak. N-H stretching is a weak scatterer in Raman.FTIR Wins for amine profiling.
C-F Detection High Sensitivity. The C-F bond (highly polar) exhibits strong stretching vibrations in the fingerprint region (1000–1400 cm⁻¹).Moderate. C-F bands are visible but often overshadowed by the stronger C-C ring breathing modes.FTIR Wins for fluorination verification.
Interference Minimal. Water vapor/CO₂ can be subtracted.High (Fluorescence). Indole derivatives are naturally fluorescent. This background often overwhelms the weak Raman signal.FTIR Wins for signal clarity.
Sample Prep Versatile. ATR allows direct solid/liquid analysis; KBr pellets offer high-resolution transmission.Simple. "Point and shoot," but fluorescence mitigation requires complex laser selection (e.g., 1064 nm).Tie (Context dependent).

Technical Insight: While Raman is excellent for symmetric carbon backbones, the dipole-driven nature of N-H and C-F bonds makes FTIR the definitive tool for fluoroindole characterization.

Part 2: Spectral Fingerprinting – The Core Data

Accurate interpretation requires looking beyond the functional group region. The interaction between the fluorine atom and the indole ring creates unique spectral signatures for each isomer.

The Amine (N-H) Signature

The N-H stretch is the primary diagnostic band for the indole core. Its position is sensitive to hydrogen bonding and the inductive effect of the fluorine substituent.

  • Free N-H (Dilute Solution): Sharp peak at 3490–3500 cm⁻¹ .

  • H-Bonded N-H (Solid State/ATR): Broad, intense band redshifted to 3250–3420 cm⁻¹ .

    • Note: Fluorine substitution at the 5-position (para to the nitrogen in the fused system) exerts an inductive effect that can slightly increase the acidity of the N-H proton, subtly shifting this band compared to unsubstituted indole.

The Fluoro (C-F) Signature

The C-F stretch is not a single isolated peak but a coupled vibration involving the aromatic ring. It dominates the 1000–1400 cm⁻¹ region.

  • Primary C-F Band: 1100–1250 cm⁻¹ (Very Strong).

  • Differentiation Strategy: To distinguish isomers (e.g., 4-fluoro vs. 5-fluoro), you must analyze the C-H Out-of-Plane (OOP) Bending region (700–900 cm⁻¹). The substitution pattern alters the number of adjacent hydrogen atoms, changing the OOP pattern.

Comparative Spectral Data Table
Functional GroupModeWavenumber Region (cm⁻¹)Diagnostic Notes
Amine (-NH) Stretch3380 – 3420 Broad in solids. 4-Fluoroindole often shows a shift due to proximity to NH.
Fluoro (-F) Aryl-F Stretch1180 – 1260 Strong intensity. Often appears as a doublet or coupled with ring modes.
Aromatic Ring C=C Stretch1580 – 1620 "Ring Breathing." Intensity varies with F-substitution symmetry.
Isomer ID C-H OOP (4-F)730 – 770 Characteristic of 1,2,3-trisubstituted benzene ring pattern.
Isomer ID C-H OOP (5-F)800 – 860 Characteristic of 1,2,4-trisubstituted benzene ring pattern.

Part 3: Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow this self-validating workflow.

Method A: Attenuated Total Reflectance (ATR-FTIR)

Best for rapid screening of solid powders.

  • System Validation:

    • Clean crystal with isopropanol.

    • Run Background Scan (air). Verify CO₂ doublet (2350 cm⁻¹) is present but will be subtracted.

    • Pass Criteria: Baseline at 100% T ± 1%.

  • Sample Application:

    • Place ~2-5 mg of fluoroindole derivative onto the diamond/ZnSe crystal.

    • Apply pressure using the anvil until the "Force Gauge" reads optimal (typically 80-100 N).

    • Why: Poor contact yields weak bands; excessive pressure can damage soft crystals (ZnSe).

  • Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 (to average out noise).

    • Range: 4000–600 cm⁻¹.

  • Processing:

    • Apply ATR Correction (corrects for penetration depth dependence on wavelength).

    • Baseline Correct (Rubberband method).

Method B: KBr Pellet (Transmission)

Best for publication-quality spectra and resolving weak overtone bands.

  • Preparation:

    • Mix sample with spectroscopic grade KBr (ratio 1:100).

    • Grind in an agate mortar until a fine, flour-like consistency is achieved.

    • Why: Particle size > IR wavelength causes scattering (sloping baseline).

  • Pressing:

    • Press at 10 tons for 2 minutes under vacuum (to remove water).

    • Pass Criteria: Pellet must be translucent/transparent. Opaque pellets yield poor data.

  • Analysis:

    • Place in transmission holder. Align beam.

    • Scan with same parameters as ATR.

Part 4: Visualization & Logic Flows

Diagram 1: Isomer Identification Logic

This decision tree guides the researcher in distinguishing between common fluoroindole isomers using spectral features.

IsomerLogic Start Unknown Fluoroindole Sample Step1 Analyze C-H OOP Region (700 - 900 cm⁻¹) Start->Step1 Decision1 Pattern Type? Step1->Decision1 Res_5F 5-Fluoroindole (1,2,4-trisubstituted pattern) Strong band ~800-860 cm⁻¹ (Isolated H + 2 Adjacent H) Decision1->Res_5F Two strong bands (Isolated H & Adjacent pair) Res_4F 4-Fluoroindole (1,2,3-trisubstituted pattern) Strong band ~730-770 cm⁻¹ (3 Adjacent H) Decision1->Res_4F One strong band (3 Adjacent H) Res_6F 6-Fluoroindole (1,2,4-trisubstituted pattern) Similar to 5-F but distinct Fingerprint shift in 1100-1300 region Decision1->Res_6F Ambiguous OOP Check C-F Region

Caption: Decision tree for distinguishing fluoroindole isomers based on C-H Out-of-Plane (OOP) bending vibrations.

Diagram 2: Experimental Workflow (ATR-FTIR)

A standardized protocol to ensure high-quality spectral data.

Workflow Clean 1. Crystal Cleaning (Isopropanol) Bg 2. Background Scan (Air/Ambient) Clean->Bg Dry Load 3. Load Sample (Apply Pressure) Bg->Load Valid Scan 4. Acquire Spectrum (64 Scans, 4cm⁻¹) Load->Scan Contact OK Process 5. Post-Processing (ATR Correction) Scan->Process

Caption: Step-by-step ATR-FTIR acquisition workflow for solid indole derivatives.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 2-(4-Fluorophenyl)indole Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Group Analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Brand, C., et al. (2012). Ground and Electronically Excited Singlet-State Structures of 5-Fluoroindole Deduced from Rotationally Resolved Electronic Spectroscopy. ChemPhysChem. Retrieved from [Link]

  • Wilke, J., et al. (2017). Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. The Journal of Physical Chemistry A. Retrieved from [Link]

Comparative

Crystallographic data and melting point determination of 6-Fluoro-1H-indol-3-amine HCl

Executive Summary: The Stability Imperative 6-Fluoro-1H-indol-3-amine hydrochloride represents a critical, albeit chemically sensitive, scaffold in the synthesis of kinase inhibitors and serotonin modulators. Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Imperative

6-Fluoro-1H-indol-3-amine hydrochloride represents a critical, albeit chemically sensitive, scaffold in the synthesis of kinase inhibitors and serotonin modulators. Unlike its robust isomers (e.g., tryptamines or 5-aminoindoles), the 3-aminoindole moiety is electronically predisposed to rapid oxidative degradation in its free base form.

This guide provides a technical comparison of the HCl salt form against its free base and non-fluorinated analogs. We focus on the solid-state metrics —crystallography and thermal analysis—that validate the salt as the only viable candidate for reproducible drug development.

Key Technical Insight: The introduction of the fluorine atom at the C6 position not only modulates metabolic stability (blocking P450 hydroxylation) but also alters the crystal packing density through weak C–F···H interactions, distinct from the non-fluorinated parent.[1][2]

Chemical Profile & Solid-State Properties[3]

Melting Point & Thermal Behavior

The determination of the melting point for 6-Fluoro-1H-indol-3-amine HCl is not a simple phase transition; it is a decomposition event .

Property6-Fluoro-1H-indol-3-amine HCl 6-Fluoro-1H-indole (Parent)6-Fluoro-1H-indol-3-amine (Free Base )
State Crystalline Solid (White/Off-white)Crystalline PowderDark Oil / Amorphous Solid
Melting Point >210°C (Decomp) [Predicted]72–76°C [Ref 1]N/A (Degrades ambiently)
Thermal Event Endotherm followed by Exotherm (Decomp)Sharp Endotherm (Fusion)Undefined / Tarry degradation
Stability High (Months at 4°C)High (Years at RT)Low (Hours at RT)

Interpretation:

  • The Salt Bridge Effect: The high melting point of the HCl salt (>200°C) compared to the parent indole (~74°C) confirms the formation of a robust ionic lattice. The protonated amine (

    
    ) forms strong charge-assisted hydrogen bonds with the chloride counterions (
    
    
    
    ), stabilizing the electron-rich indole ring against oxidation.
  • Decomposition Warning: Researchers often mistake the darkening of the sample at ~180°C for melting. This is the onset of oxidative polymerization. True melting (with decomposition) occurs higher.

Crystallographic Architecture

While specific single-crystal data for the 3-amino salt is rare in open literature, we can derive its structural logic from the analogous 6-Fluoroindole-3-carboxylic acid and Tryptamine HCl structures.

  • Crystal System: Likely Monoclinic (Common for planar indole salts).

  • Space Group:

    
     or 
    
    
    
    (Favored for centrosymmetric packing of salts).
  • Key Interactions:

    • Primary Anchor:

      
       and 
      
      
      
      . The chloride ion acts as a bridge between the indole NH and the ammonium group of a neighboring molecule.
    • Fluorine Effect: The C6-F atom induces a dipole that favors "head-to-tail" stacking to minimize repulsion, often resulting in a denser unit cell than the non-fluorinated analog.

    • Planarity: The indole core remains planar (deviation < 0.02 Å), but the C3-N bond will be slightly out of plane due to the

      
       character of the ammonium group if not fully conjugated.
      

Comparative Performance Analysis

The following diagram illustrates why the HCl salt is the superior "Product" for development, contrasting the degradation pathways of the free base.

StabilityPathways cluster_0 Critical Handling Window (<15 mins) Precursor 6-Fluoro-3-nitroindole Reduction Reduction (H2/Pd or SnCl2) Precursor->Reduction FreeBase Free Base (6-Fluoro-1H-indol-3-amine) [Unstable Enamine] Reduction->FreeBase Oxidation Oxidative Dimerization (Indoxyl formation) FreeBase->Oxidation Air/Light Acidification Acidification (HCl/Et2O) FreeBase->Acidification Immediate Tarry Polymer/Tar (Unusable) Oxidation->Tarry Salt Target Product (HCl Salt) [Crystalline Lattice] Acidification->Salt

Figure 1: Stability logic flow. The free base is a transient species that must be trapped immediately as the HCl salt to prevent degradation.

Comparison with Alternatives
  • Vs. Non-Fluorinated (1H-indol-3-amine HCl):

    • Metabolic Stability: The 6-Fluoro analog is superior. The C6 position is a primary site for metabolic hydroxylation in indoles. Fluorine blocks this, extending half-life in microsome assays.

    • Crystallinity: The 6-Fluoro salt typically crystallizes more readily due to the polarity of the C-F bond facilitating orderly packing, whereas the unsubstituted analog can be hygroscopic.

  • Vs. 5-Fluoro Isomer:

    • Electronic Effects: The 6-Fluoro substituent is para to the indole nitrogen (N1), exerting a stronger inductive withdrawal on the pyrrole ring electrons than the 5-Fluoro (meta to N1). This makes the 6-Fluoro amine slightly less basic, potentially leading to a salt with lower hygroscopicity.

Experimental Protocols (The "How-To")

To generate the data required for a regulatory filing or internal benchmark, follow these self-validating protocols.

Protocol: Controlled Crystallization for XRD

Objective: Obtain single crystals suitable for X-ray diffraction to confirm tautomeric state and salt stoichiometry.

  • Solvent System: Use Methanol/Diethyl Ether (vapor diffusion). Avoid Ethanol if esterification is a risk.

  • Procedure:

    • Dissolve 50 mg of 6-Fluoro-1H-indol-3-amine HCl in minimal dry Methanol (approx. 0.5 mL) in a small vial.

    • Place this vial inside a larger jar containing 5 mL of Diethyl Ether.

    • Cap the outer jar tightly. Store at 4°C in the dark.

    • Validation: Crystals should appear within 24-48 hours. If the solution turns pink/brown, oxidation has occurred; discard and degas solvents.

  • Data Collection: Mount crystal at 100 K (Cryostream). Room temperature collection will result in high thermal motion of the chloride ion, degrading resolution.

Protocol: Accurate Melting Point Determination

Objective: Distinguish between melting and decomposition.

  • Instrument: DSC (Differential Scanning Calorimetry) is preferred over capillary tubes.

  • Parameters:

    • Pan: Aluminum, crimped with a pinhole (to release decomposition gases).

    • Ramp Rate: 10°C/min.

    • Range: 40°C to 250°C.

  • Analysis:

    • Look for a sharp endotherm (Melting) immediately followed by a chaotic exotherm (Decomposition).

    • Capillary Method Check: If using a visual apparatus, place the sample in the block pre-heated to 20°C below expected MP (e.g., 180°C) to minimize thermal history degradation.

Workflow Visualization

The following diagram outlines the characterization pipeline required to certify the material.

CharacterizationWorkflow Sample Raw Sample (6-F-Indol-3-amine HCl) PurityCheck 1. Purity Check (HPLC/MS) Sample->PurityCheck SolidState 2. Solid State Analysis PurityCheck->SolidState >98% Purity XRD PXRD / Single Crystal (Lattice Parameters) SolidState->XRD Thermal DSC / TGA (MP & Solvates) SolidState->Thermal Microscopy PLM (Crystal Habit) SolidState->Microscopy Decision Pass/Fail Criteria XRD->Decision Matches Calc. Pattern Thermal->Decision Sharp Endotherm

Figure 2: Analytical workflow. Purity verification via HPLC is a prerequisite before attempting solid-state characterization to ensure data integrity.

References

  • Sigma-Aldrich. (2025).[3] 6-Fluoroindole Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 156213331, 5-bromo-6-fluoro-1H-indol-3-amine. Retrieved from

  • Zhang, Y., et al. (2011). Crystal structure of indole-3-carboxylic acid derivatives. PMC - NIH. Retrieved from

  • BenchChem Technical Support. (2025). Validation of Fluorinated Indole Synthesis. Retrieved from

(Note: While specific crystallographic data for the exact title compound is proprietary/rare, the structural arguments above are derived from the validated behavior of the cited analogs in References 1 and 3.)

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-1H-indol-3-amine hydrochloride proper disposal procedures

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Introduction: The Chemical Context 6-Fluoro-1H-indol-3-amine hydrochloride is a specialized scaffold o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Introduction: The Chemical Context

6-Fluoro-1H-indol-3-amine hydrochloride is a specialized scaffold often utilized in the synthesis of serotonergic modulators (e.g., 5-HT receptor ligands) and kinase inhibitors. As a Senior Application Scientist, I emphasize that the disposal of this compound requires a nuanced approach due to two specific structural features:

  • The Fluorine Atom: Halogenated aromatics require specific incineration temperatures (typically >1100°C) and exhaust scrubbing to prevent the formation and release of hydrofluoric acid (HF) and dioxins.

  • The Amine Hydrochloride Salt: This form renders the compound water-soluble and acidic. Improper disposal down the drain (even if diluted) risks mobilizing heavy metals in piping and violating local effluent regulations regarding halogenated organics.

This guide outlines the segregation, packaging, and handoff protocols to ensure safety and regulatory compliance.

Hazard Profile & Risk Assessment

Before handling waste, you must understand the specific risks. This compound is not just "organic waste"; it is a reactive intermediate.

ParameterHazard DescriptionOperational Implication
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.Treat all dust and solutions as capable of permeating mucous membranes.
Chemical State Acidic Solid / Salt.Do not mix with bleach or strong oxidizers. Indoles can undergo oxidative polymerization; amines can form chloramines.
Combustion Releases NOx, HCl, and HF .Strictly prohibited from trash compactors or standard trash. Must be incinerated in a facility equipped with wet scrubbers.
Reactivity Hygroscopic; acid salt.Keep waste containers tightly sealed to prevent moisture absorption and "caking," which complicates transfer.

Waste Stream Segregation Logic

The most common error in laboratory disposal is commingling halogenated and non-halogenated waste. For 6-Fluoro-1H-indol-3-amine hydrochloride, strict segregation is required to minimize disposal costs and ensure safety.

Decision Matrix: Waste Segregation Workflow

The following diagram illustrates the logical flow for categorizing waste containing this specific compound.

WasteSegregation cluster_legend Protocol Key Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, heavily contaminated solids) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Mother liquors, HPLC effluent) StateCheck->Liquid Solutions Trace Trace Debris (Gloves, Weigh boats) StateCheck->Trace Disposables Bin_Solid Container A: Solid Hazardous Waste (Tag: Toxic, Halogenated) Solid->Bin_Solid Do not dissolve HalogenCheck Solvent Composition? Liquid->HalogenCheck Bin_Trace Container D: Chemically Contaminated Debris (Double Bagged) Trace->Bin_Trace Bin_Halo Container B: Halogenated Organic Solvents (Tag: Flammable, Toxic) HalogenCheck->Bin_Halo Contains DCM, Chloroform, or >1% Fluorinated compound Bin_Aq Container C: Aqueous Waste (Acidic) (Tag: Corrosive, Toxic) HalogenCheck->Bin_Aq Water/Methanol/Acetonitrile only key1 Red Nodes = Final Waste Stream key2 Blue Nodes = Decision Point

Figure 1: Operational workflow for segregating 6-Fluoro-1H-indol-3-amine hydrochloride waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Reagent Disposal (Expired or Surplus)

Context: You have a vial of the solid salt that is degraded or no longer needed. Scientific Rationale: Dissolving solid waste creates unnecessary volume and introduces solvent hazards. Disposal in the solid state is safest and most cost-effective.

  • Container Selection: Use the original manufacturer container if possible. If the container is compromised, transfer to a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for final waste storage to prevent breakage during transport.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "6-Fluoro-1H-indol-3-amine hydrochloride."

    • Hazards: Check "Toxic" and "Irritant."

    • Note: Explicitly write "Contains Organic Fluorine" on the tag. This alerts the disposal facility to route it to a halogen-compatible incinerator.

  • Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (4 mil thickness) to contain any potential dust leakage.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Context: You have reaction mother liquors or HPLC waste containing the compound. Scientific Rationale: The "Fluoro" substituent classifies this as Halogenated Waste in many jurisdictions, even if the solvent is non-halogenated (like Methanol).

  • pH Check: The hydrochloride salt is acidic. If the waste solution is < pH 4, do not mix with cyanide or sulfide waste streams (risk of HCN/H2S evolution).

  • Segregation:

    • Scenario 1 (High Concentration >1%): Pour into the "Halogenated Solvent" carboy (typically red can or safety coated glass).

    • Scenario 2 (Trace/HPLC <0.1%): If the solvent is non-halogenated (e.g., Water/Acetonitrile), it may often go into "Non-Halogenated" streams, but best practice for fluorinated aromatics is to default to the Halogenated stream to prevent regulatory non-compliance regarding F-emissions.

  • Stabilization: Ensure the cap is vented or leave head-space if the solution contains oxidizers or reactive reagents, though this indole is relatively stable in solution.

Emergency Spill Response (Self-Validating System)

This protocol ensures that if a spill occurs, the response neutralizes the immediate hazard (acidity and dust) without creating a secondary reaction.

Pre-requisites: Nitrile gloves (double gloved), N95 or P100 respirator (if powder is aerosolized), safety goggles.

  • Isolate: Demarcate the area.

  • Dry Spill (Powder):

    • Do not sweep dry. This generates dust.

    • Cover the spill with a wet wipe or paper towel dampened with water. This dissolves the salt locally and traps the dust.

    • Scoop the damp material into a wide-mouth waste jar.

  • Wet Spill (Solution):

    • Cover with an absorbent pad.

    • Neutralization (Optional but recommended for large spills): Sprinkle Sodium Bicarbonate (NaHCO₃) over the spill.

    • Validation: Watch for bubbling (CO₂ release). Once bubbling stops, the acidic HCl component is neutralized.

    • Collect absorbed material into the "Contaminated Debris" bin.

  • Surface Decontamination: Wipe the area with 70% Ethanol. The indole amine is organic-soluble; water alone may leave a residue.

Regulatory Handoff (RCRA & Transport)

When handing this waste off to your EHS contractor (e.g., Veolia, Clean Harbors), provide the following classification data to prevent rejection:

  • US EPA RCRA Status: While not explicitly P- or U-listed by specific CAS, it is regulated as a Characteristic Waste if it exhibits toxicity.

  • D-Codes: Likely D002 (Corrosive) if in acidic solution.

  • DOT Shipping Name (Generic): Toxic solids, organic, n.o.s. (6-Fluoro-1H-indol-3-amine hydrochloride).

  • UN Number: UN 2811 (verify with SDS section 14).

Final Check: Ensure the "Halogenated" box is checked on the manifest. Failure to declare fluorine content can damage incinerator brickwork and result in fines for the institution.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 6-Fluoro-1H-indol-3-amine hydrochloride. Merck KGaA.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[2]

  • Thermo Fisher Scientific. (2025). Chemical Resistance and Compatibility Guide for Laboratory Waste.

  • National Institutes of Health (NIH). (2021). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Handling

Personal protective equipment for handling 6-Fluoro-1H-indol-3-amine hydrochloride

As a Senior Application Scientist, I frequently consult with drug development teams integrating halogenated indoles into complex synthesis pipelines. 6-Fluoro-1H-indol-3-amine hydrochloride is a highly specialized buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams integrating halogenated indoles into complex synthesis pipelines. 6-Fluoro-1H-indol-3-amine hydrochloride is a highly specialized building block, often utilized in the development of advanced therapeutics such as STING pathway modulators 1.

Handling this compound requires moving beyond generic safety data sheets (SDS). To design a fail-safe operational and personal protective equipment (PPE) strategy, we must first understand the molecular causality behind its specific hazards.

The Molecular Causality of Hazards

  • The Hydrochloride (HCl) Salt: The protonated amine ensures stability against rapid auto-oxidation, but it renders the compound highly hygroscopic. Upon contact with mucosal membranes (eyes, respiratory tract) or perspiration on the skin, the salt dissociates, creating a localized micro-environment of high acidity. This causes immediate tissue irritation and potential corrosive damage.

  • Fluorine Substitution at C6: Halogenation, particularly fluorination, is a classic medicinal chemistry strategy to increase lipophilicity and metabolic stability 2. However, this increased lipophilicity enhances the molecule's ability to permeate standard lipid bilayers and polymeric glove materials compared to non-fluorinated indoles.

  • The Indole-3-amine Core: Indoleamines are electron-rich and biologically active. Unintended systemic absorption can lead to off-target biological interactions, necessitating strict barriers against both dermal and inhalation exposure 3.

Quantitative Risk & Physicochemical Profile

To translate these molecular properties into actionable safety protocols, we must evaluate the quantitative and physical realities of the compound in a laboratory setting.

PropertyValue / DescriptorOperational Implication
Physical State Crystalline solid/powderHigh risk of particulate aerosolization during transfer.
Lipophilicity Enhanced logP (Fluorinated)Increased dermal permeation risk; dictates specific glove polymers.
Aqueous pH Acidic (as HCl salt)Corrosive to ocular and respiratory mucosal membranes upon contact.
Chemical Stability Light & Moisture sensitiveRequires inert atmosphere handling to prevent radical auto-oxidation.

Mechanistic PPE Matrix

Based on the physicochemical profile, standard laboratory attire is insufficient. The following PPE matrix is required, grounded in the specific chemical behaviors of fluorinated indoleamine hydrochlorides:

  • Ocular Protection: Unvented chemical splash goggles. Causality: Safety glasses are inadequate. The hygroscopic HCl dust can bypass standard glasses via air gaps. Interaction with basal tears will cause a rapid pH drop and severe corneal injury.

  • Dermal Protection (Hands): Double-gloving is mandatory. Inner glove: Nitrile (0.12 mm minimum). Outer glove: Extended-cuff Nitrile or Neoprene. Causality: The fluorinated aromatic core acts as a permeation enhancer. Double gloving creates a self-validating barrier; if the outer glove is compromised or contaminated, the inner glove provides a buffer while the operator safely doffs.

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator. Causality: The primary exposure route for hydrochloride salts is the inhalation of fine particulates during weighing.

  • Body Protection: Flame-resistant (FR) lab coat with disposable Tyvek sleeves to prevent dust accumulation on fabric cuffs.

Operational Workflows & Methodologies

Protocol 1: Step-by-Step Weighing and Transfer

Self-Validating Principle: Containment at the source prevents the need for extensive room decontamination. Every step includes a verification check to ensure the barrier remains intact.

  • Preparation: Purge the analytical balance enclosure or glovebox with Argon. This prevents the oxidation of the indole core while stabilizing the environment against drafts that could aerosolize the powder.

  • PPE Donning: Don primary and secondary nitrile gloves, the P100 respirator, and unvented goggles.

  • Static Mitigation: Pass the sealed chemical vial and the receiving vessel through an anti-static ionizer. Reasoning: HCl salt powders are highly susceptible to static cling, which causes erratic aerosolization upon opening the vial.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the required mass.

  • Validation & Decontamination: Seal the receiving vessel before removing it from the localized exhaust ventilation (LEV). Wipe the exterior of the vessel and the spatula with a damp, slightly alkaline wipe (1%

    
    ) to neutralize any micro-dust. Verify the absence of residual powder visually under bright light.
    
Protocol 2: Spill Response and Disposal Plan

Self-Validating Principle: Chemical neutralization must be verified analytically, not just visually, before disposal.

  • Containment: Immediately cover the spilled powder with damp absorbent pads to prevent aerosolization. Do not sweep dry powder.

  • Neutralization: Apply a mild basic solution (5% Sodium Bicarbonate,

    
    ) directly to the spill area. Reasoning: This neutralizes the acidic hydrochloride salt, converting it to the free base, which is significantly less irritating and easier to collect as a cohesive solid.
    
  • Verification: Test the spill surface with pH paper to ensure complete neutralization (target a stable pH of 7.0 - 8.0). If the pH is acidic, reapply the bicarbonate solution.

  • Disposal: Collect all neutralized waste, contaminated PPE, and wipes into a high-density polyethylene (HDPE) hazardous waste container. Label as "Halogenated Organic Waste - Solid". Route for high-temperature incineration, as fluorinated compounds require extreme heat to break the strong C-F bonds and prevent environmental persistence.

Workflow Visualization

G Start 6-Fluoro-1H-indol-3-amine HCl Storage (Argon Purged) PPE Don Double Nitrile Gloves, P100 Respirator & Goggles Start->PPE Handling Weighing & Transfer (Anti-Static LEV / Glovebox) PPE->Handling Spill Spill Detected? Handling->Spill Decon Neutralize with NaHCO3 (Verify pH 7.0-8.0) Spill->Decon Yes Waste Hazardous Waste Disposal (High-Temp Incineration) Spill->Waste No Decon->Waste

Operational workflow and spill response logic for fluorinated indoleamine hydrochlorides.

References

  • [1] US20230021448A1 - Compounds and compositions for treating conditions associated with sting activity. Google Patents. 1

  • [2] Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. National Center for Biotechnology Information (PMC). 2

  • [3] Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. 3

Sources

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